Diethanolammonium linoleate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
59231-42-4 |
|---|---|
Molecular Formula |
C22H43NO4 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);5-7H,1-4H2/b7-6-,10-9-; |
InChI Key |
NDCLVTJDWUOUEE-NBTZWHCOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CO)NCCO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Diethanolammonium Linoleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolammonium linoleate is an amine salt formed from the reaction of linoleic acid, a naturally occurring omega-6 fatty acid, and diethanolamine. This compound belongs to the class of fatty acid amine salts, which are known for their surfactant properties. Its amphiphilic nature, possessing both a hydrophobic alkyl chain from linoleic acid and a hydrophilic headgroup from diethanolammonium, allows it to be effective in reducing surface tension and forming micelles in solution. These characteristics make it a compound of interest for various applications in research and development, including as an emulsifier, stabilizer, or solubilizing agent in formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various solvent systems and for predicting its performance in different applications.
Table 1: General Properties of this compound
| Property | Value | Source/Method |
| Chemical Name | Diethanolammonium (9Z,12Z)-octadeca-9,12-dienoate | IUPAC |
| Synonyms | DEA-Linoleate, Linoleic acid diethanolamine salt | - |
| Molecular Formula | C22H45NO4 | - |
| Molecular Weight | 385.58 g/mol | Calculated |
| Appearance | Expected to be a viscous liquid or a waxy solid at room temperature. | Analogy to similar compounds |
Table 2: Acid-Base and Surfactant Properties
| Property | Value (Estimated/Reported Range) | Source/Method |
| pKa | 9.0 - 9.5 | Estimated from the pKa of linoleic acid (9.24) and diethanolamine (8.88-8.96)[1] |
| Critical Micelle Concentration (CMC) | 0.13 mM - 60 µM | Estimated based on values for linoleic acid and its salts under various conditions.[2] |
| Hydrophilic-Lipophilic Balance (HLB) | ~11.2 | Calculated using Griffin's Method |
Table 3: Solubility Profile
| Solvent | Solubility | Source/Method |
| Water | Sparingly soluble (Linoleic acid: 1.59 mg/L at 25°C)[3][4]; Diethanolamine is miscible.[5][6] The salt is expected to have increased aqueous solubility compared to the free acid. | Literature data for components |
| Ethanol | Soluble (Linoleic acid is soluble/miscible; Diethanolamine is miscible)[3][7][8] | Literature data for components |
| Organic Solvents (e.g., acetone, ether) | Soluble (Linoleic acid is very soluble)[3] | Literature data for components |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the direct neutralization of linoleic acid with diethanolamine.
Materials:
-
Linoleic acid (≥99% purity)
-
Diethanolamine (≥99% purity)
-
Ethanol (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Titration setup (burette, pH meter)
Procedure:
-
In a round bottom flask, dissolve a known molar amount of linoleic acid in a minimal amount of anhydrous ethanol with stirring.
-
In a separate container, prepare an equimolar solution of diethanolamine in anhydrous ethanol.
-
Slowly add the diethanolamine solution to the linoleic acid solution dropwise while stirring continuously at room temperature.
-
Monitor the reaction mixture's pH using a calibrated pH meter. The reaction is complete when the pH stabilizes, indicating the formation of the salt.
-
Once the reaction is complete, remove the ethanol solvent using a rotary evaporator under reduced pressure.
-
The resulting product, this compound, should be stored in a desiccator to prevent moisture absorption.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of the synthesized this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Beaker
-
Burette
Procedure:
-
Prepare a solution of this compound of known concentration in deionized water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Fill a burette with the standardized HCl solution.
-
Record the initial pH of the this compound solution.
-
Add the HCl solution in small, known increments, recording the pH after each addition.
-
Continue the titration until a significant drop in pH is observed, indicating that the equivalence point has been passed.
-
Plot the pH values against the volume of HCl added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the this compound has been neutralized.
Caption: Workflow for CMC determination by surface tension measurement.
Calculation of Hydrophilic-Lipophilic Balance (HLB)
The HLB value provides an indication of the surfactant's solubility and is useful for selecting emulsifiers for specific applications. Griffin's method is commonly used for non-ionic and ionic surfactants.
Griffin's Method Formula:
HLB = 20 * (Mh / M)
Where:
-
Mh = molecular mass of the hydrophilic portion of the molecule
-
M = molecular mass of the whole molecule
Calculation for this compound:
-
Hydrophilic portion: Diethanolammonium (C4H12NO2+)
-
Mh = (4 * 12.01) + (12 * 1.01) + (1 * 14.01) + (2 * 16.00) = 48.04 + 12.12 + 14.01 + 32.00 = 106.17 g/mol
-
-
Lipophilic portion: Linoleate (C18H31O2-)
-
Ml = (18 * 12.01) + (31 * 1.01) + (2 * 16.00) = 216.18 + 31.31 + 32.00 = 279.49 g/mol
-
-
Total Molecular Mass (M):
-
M = Mh + Ml = 106.17 + 279.49 = 385.66 g/mol
-
-
HLB Calculation:
-
HLB = 20 * (106.17 / 385.66) ≈ 5.51
-
Note: For ionic surfactants, Davies' method is often considered more accurate as it assigns group numbers to different chemical moieties. However, Griffin's method provides a useful initial estimate.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a surfactant with potential applications in various scientific and industrial fields. The presented data, including molecular characteristics, acid-base properties, surfactant behavior, and solubility, offer a solid foundation for researchers and formulation scientists. The detailed experimental protocols for synthesis and characterization provide practical guidance for the preparation and analysis of this compound. The information and methodologies outlined herein are intended to facilitate further research and development involving this compound.
References
- 1. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Linoleic acid - Wikipedia [en.wikipedia.org]
- 5. Diethanolamine - Wikipedia [en.wikipedia.org]
- 6. Diethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. nouryon.com [nouryon.com]
Diethanolammonium Linoleate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 59231-42-4
Molecular Formula: C18H32O2.C4H11NO2
Molecular Weight: 385.58 g/mol
Introduction
Diethanolammonium linoleate is an amine salt formed from the reaction of linoleic acid, a naturally occurring omega-6 fatty acid, and diethanolamine, a synthetic organic compound. This compound combines the properties of a fatty acid with those of an amine, resulting in a molecule with surfactant properties that holds potential for various applications in the pharmaceutical and cosmetic industries. Its utility as an emulsifier, stabilizer, and penetration enhancer is of particular interest in the development of novel drug delivery systems.
This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Due to the limited availability of in-depth technical data for this specific salt, this guide also incorporates relevant information on its individual components, linoleic acid and diethanolamine, to provide a thorough understanding of its potential characteristics and functionalities.
Molecular Structure
This compound is an ionic compound formed by the protonation of the secondary amine group of diethanolamine by the carboxylic acid group of linoleic acid. This results in the formation of the diethanolammonium cation and the linoleate anion.
Linoleic Acid: An 18-carbon unsaturated fatty acid with two cis-double bonds.
Diethanolamine: A secondary amine with two hydroxyethyl groups.
The molecular structure of this compound is a combination of these two molecules, forming a salt.[1][2]
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and its Components
| Property | This compound | Linoleic Acid | Diethanolamine |
| Appearance | Likely a colorless to light yellow liquid or semi-solid[4] | Colorless oil[5] | Colorless, viscous liquid or solid |
| Solubility | Likely soluble in organic solvents like ethanol, chloroform, and benzene[4] | Virtually insoluble in water; soluble in many organic solvents[5] | Soluble in water |
| Critical Micelle Concentration (CMC) | Data not available | 1.5 x 10⁻⁴ M at pH 7.5[5] | Not applicable |
Potential Applications in Drug Development
The unique combination of a lipophilic fatty acid tail and a hydrophilic amine head group suggests that this compound has significant potential in drug formulation and delivery, particularly for topical and transdermal applications.
Surfactant and Emulsifier
This compound is expected to act as a surfactant and emulsifying agent, similar to other fatty acid amine salts.[4] This makes it a candidate for formulating emulsions, creams, and lotions, where it can help to stabilize the mixture of oil and water phases. This is a crucial aspect in the development of various topical drug formulations.
Skin Penetration Enhancer
Unsaturated fatty acids like linoleic acid are known to act as skin penetration enhancers.[6] They are thought to fluidize the lipids of the stratum corneum, thereby increasing the permeability of the skin to active pharmaceutical ingredients (APIs).[6] The formation of an amine salt may further enhance this effect. Ethyl linoleate, an ester of linoleic acid, is also recognized for its ability to enhance the bioavailability and solubility of poorly water-soluble drugs by acting as a penetration enhancer.[7]
Experimental Protocols
Specific experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the preparation of fatty acid amine salts and the analysis of the individual components can be adapted.
General Synthesis of Fatty Acid Amine Salts
The synthesis of this compound can be achieved through a straightforward acid-base reaction between linoleic acid and diethanolamine.
Materials:
-
Linoleic acid
-
Diethanolamine
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve linoleic acid in a suitable solvent in a reaction vessel.
-
Slowly add an equimolar amount of diethanolamine to the solution while stirring.
-
The reaction is typically exothermic and proceeds readily at room temperature.
-
The solvent can be removed under reduced pressure to yield the this compound salt.
A similar method is used for the preparation of other fatty acid diethanolamides, which involves the interaction of diethanolamine and fatty acids.[8]
Analytical Methods
The characterization of this compound would involve techniques to confirm its structure and purity. The individual components can be analyzed using established methods.
-
Gas Chromatography (GC): A GC method has been developed for determining the presence of diethanolamine in fatty acid diethanolamides, which are commonly used in cosmetic products.[9]
-
Capillary Electrophoresis: This technique can be used for the determination of diethanolamine in various matrices.[10]
-
Titration: A simple titration method can be used for the determination of free diethanolamine content.[11]
Safety and Toxicology
The safety profile of this compound has not been extensively studied. However, data on its individual components, particularly diethanolamine, are available.
Concerns have been raised about the safety of diethanolamine (DEA), and studies have been conducted on its skin absorption.[12] One study found that after 24 hours of application of products containing radiolabeled DEA to human skin, a majority of the absorbed dose was found in the skin itself, with only small amounts reaching the receptor fluid.[12] Another study on the percutaneous penetration of DEA from cosmetic vehicles also showed very low permeation.[13]
Visualization of Potential Workflow
The following diagram illustrates a potential workflow for evaluating this compound as a penetration enhancer in a topical drug formulation.
Caption: Workflow for evaluating this compound as a penetration enhancer.
Conclusion
This compound is a promising, yet understudied, compound with potential applications in the pharmaceutical and cosmetic industries. Its surfactant properties, combined with the known penetration-enhancing effects of linoleic acid, make it a strong candidate for use in novel drug delivery systems, particularly for topical and transdermal applications. Further research is needed to fully characterize its physicochemical properties, efficacy as a penetration enhancer, and safety profile to realize its full potential in drug development. This guide serves as a foundational resource for researchers and formulators interested in exploring the utility of this versatile molecule.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. Linoleic acid - Wikipedia [en.wikipedia.org]
- 6. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. RU2637121C1 - Method of producing diethanolamides of fatty acids - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. Determination of diethanolamine or N-methyldiethanolamine in high ammonium concentration matrices by capillary electrophoresis with indirect UV detection: application to the analysis of refinery process waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro human skin penetration of diethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Percutaneous penetration of diethanolamine through human skin in vitro: application from cosmetic vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Diethanolammonium Linoleate in Biological Systems: A Technical Guide
Disclaimer: Scientific literature extensively details the biological activities of linoleic acid. However, specific research on the distinct mechanism of action of Diethanolammonium Linoleate is limited. This guide, therefore, focuses on the well-established roles of the linoleate component, with the diethanolammonium cation primarily considered as a salt-forming agent that may influence the compound's solubility and bioavailability.
Executive Summary
This compound is an organic salt comprised of the biologically active linoleic acid and a diethanolammonium cation. The primary mechanism of action in biological systems is attributed to the multifaceted roles of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Linoleic acid is a fundamental component of cellular membranes, a precursor to potent signaling molecules known as eicosanoids, and a direct modulator of several key signaling pathways involved in metabolism, inflammation, and cellular homeostasis. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the core signaling cascades.
Core Mechanisms of Action of Linoleate
The biological effects of linoleate can be categorized into three principal areas: its structural role in cell membranes, its function as a precursor to signaling molecules, and its direct interaction with cellular receptors and signaling pathways.
Structural Role in Cellular Membranes
Linoleic acid is a crucial structural component of phospholipids, which form the bilayer of all cell membranes. Its presence influences membrane fluidity, permeability, and the function of membrane-bound proteins such as receptors and enzymes.
Precursor to Eicosanoid Synthesis
Linoleic acid is the parent compound for the synthesis of arachidonic acid, which is the primary substrate for the production of eicosanoids, including prostaglandins and leukotrienes. These lipid mediators are pivotal in inflammatory responses, pain, and fever.[1][2][3][4][5] The synthesis is initiated by the enzyme phospholipase A2, which releases arachidonic acid from membrane phospholipids.[3][4] Subsequently, cyclooxygenase (COX) and lipoxygenase (LOX) enzymes catalyze the formation of various prostaglandins and leukotrienes, respectively.[3]
Modulation of Signaling Pathways
Linoleic acid and its metabolites directly interact with and modulate several key signaling pathways that regulate gene expression, metabolism, and cellular stress responses.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Linoleic acid and its derivatives are known ligands and activators of PPARs, a group of nuclear receptors that play a critical role in lipid and glucose metabolism.[6][7][8][9] For instance, conjugated linoleic acid (CLA), an isomer of linoleic acid, is a high-affinity ligand for PPARα and also activates PPARγ.[6][9] Activation of PPARs leads to the transcription of genes involved in fatty acid oxidation and adipogenesis.[7]
-
G-Protein Coupled Receptor 120 (GPR120): Linoleic acid is an agonist for GPR120, a receptor highly expressed in adipose tissue and pro-inflammatory macrophages.[10][11] Activation of GPR120 by fatty acids can lead to the phosphorylation of ERK (Extracellular signal-regulated kinase) and has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[10][11]
-
CD36 Receptor: The scavenger receptor CD36 acts as a fatty acid transporter and a signaling receptor for long-chain fatty acids like linoleic acid.[12][13][14][15] Binding of linoleic acid to CD36 on taste bud cells can trigger intracellular calcium signaling and neurotransmitter release, playing a role in fat taste perception.[12][15] In other cell types, CD36-mediated fatty acid uptake influences lipid metabolism and can trigger downstream signaling, including the activation of Src kinases.[12][14]
-
AMPK/mTOR Pathway: Linoleic acid can induce autophagy and antioxidant responses through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent modulation of the target of rapamycin (TOR) signaling pathway in hepatocytes.[16][17][18] This pathway is central to cellular energy homeostasis and stress responses.
Quantitative Data
The following table summarizes quantitative data for the biological activities of linoleic acid and its conjugated isomers from various in vitro studies. It is important to note that these values can vary depending on the specific experimental conditions and cell types used.
| Parameter | Compound | Value | Cell Type/System | Reference |
| IC50 | Conjugated Linoleic Acid (9Z, 11E) | 140 nM | Human PPARα binding assay | [6] |
| IC50 | Conjugated Linoleic Acid (10E, 12Z) | >140 nM | Human PPARα binding assay | [6] |
| IC50 | Conjugated Linoleic Acid (c9,t11) | 7.4 µM | PPARγ activation | [9] |
| IC50 | Conjugated Linoleic Acid (t10,c12) | 5.2 µM | PPARγ activation | [9] |
| Effective Concentration | Linoleic Acid | 1-10 µM | Decreased RANTES concentration in endothelial cells | [19] |
| Effective Concentration | Linoleic Acid | 50-200 µM | Increased ROS levels in endometrial cancer cells | [20] |
| Effective Concentration | Linoleic Acid | 200 µM | Reduced cumulus cell expansion in ovine oocytes | [21] |
| Effective Concentration | Linoleic Acid | 400 µM | Induction of lipid droplets in HeLa cells | [22] |
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway
This pathway illustrates the conversion of linoleic acid to arachidonic acid and its subsequent metabolism into prostaglandins via the cyclooxygenase (COX) pathway.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Conjugated Linoleic Acid and Brain Metabolism: A Possible Anti-Neuroinflammatory Role Mediated by PPARα Activation [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Linoleic acid promotes testosterone production by activating Leydig cell GPR120/ ERK pathway and restores BPA-impaired testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luminal Lipid Regulates CD36 Levels and Downstream Signaling to Stimulate Chylomicron Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Frontiers | CD36 Senses Dietary Lipids and Regulates Lipids Homeostasis in the Intestine [frontiersin.org]
- 16. ω-6 Polyunsaturated fatty acids (linoleic acid) activate both autophagy and antioxidation in a synergistic feedback loop via TOR-dependent and TOR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ω-6 Polyunsaturated fatty acids (linoleic acid) activate both autophagy and antioxidation in a synergistic feedback loop via TOR-dependent and TOR-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of linoleic acid supplementation on in vitro maturation, embryo development and apoptotic related gene expression in ovine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of Diethanolammonium Linoleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diethanolammonium linoleate. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document synthesizes known qualitative information and provides a detailed, adaptable experimental protocol for researchers to determine the solubility profile in their specific solvent systems.
Introduction to this compound
This compound is an amine salt formed from the reaction of linoleic acid, a polyunsaturated omega-6 fatty acid, and diethanolamine. It functions as a surfactant and emulsifying agent and finds applications in various industries, including cosmetics, detergents, and industrial lubricants.[1] Its amphiphilic nature, possessing both a hydrophobic fatty acid tail and a hydrophilic diethanolammonium headgroup, governs its solubility behavior.
Solubility Data
Quantitative solubility data for this compound is sparse in scientific literature. The following table summarizes the available qualitative and limited quantitative information. It is important to note that the closely related compound, diethanolamine oleate, is often used interchangeably in commercial contexts, and its solubility characteristics are expected to be very similar.[1]
| Solvent | Solubility | Temperature | Data Type | Reference |
| Water | Miscible | Not Specified | Qualitative | [2] |
| Water | < 1 mg/mL | 25 °C (77 °F) | Quantitative | [3] |
| Ethanol | Soluble | Not Specified | Qualitative | [1] |
| Chloroform | Soluble | Not Specified | Qualitative | [1] |
| Benzene | Soluble | Not Specified | Qualitative | [1] |
Note: The quantitative data point of "< 1 mg/mL" suggests that while it may be miscible at some concentrations, its solubility limit under these specific conditions is low.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent. This protocol is based on the standard "shake-flask" method, followed by a quantitative analysis technique suitable for surfactants.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, potentiometric titrator)
-
Standardized cationic titrant (e.g., Hyamine® 1622) for titration
-
Indicator for two-phase titration (e.g., mixed indicator of dimidium bromide and acid blue 1)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.
-
-
Sample Separation:
-
After the equilibration period, allow the flasks to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface but above the solid phase.
-
For viscous solvents or fine suspensions, centrifuge the samples at a controlled temperature to facilitate the separation of the solid phase.
-
Immediately filter the collected supernatant through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute the clear, filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.
-
Titrimetric Method (for Anionic Surfactants): A common method for quantifying anionic surfactants is two-phase cationic titration.
-
Transfer a known volume of the diluted sample to a titration vessel.
-
Add the mixed indicator solution and an immiscible organic solvent (e.g., chloroform or a less hazardous alternative).
-
Titrate with a standardized cationic titrant. The endpoint is observed when the indicator color transfers from the organic phase to the aqueous phase.
-
-
Chromatographic Method (HPLC): An alternative is to use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV if the molecule has a chromophore). A calibration curve must be prepared using standard solutions of known this compound concentrations.
-
-
Calculation of Solubility:
-
From the concentration determined by the analytical method and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is highly recommended that researchers perform their own solubility studies using the described protocol, tailored to their specific solvents and conditions.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of Diethanolammonium Linoleate
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
Diethanolammonium linoleate, an ionic liquid or amine salt formed from the reaction of diethanolamine and linoleic acid, possesses properties that make it a candidate for various applications, including in drug delivery and formulation. Understanding its thermal stability and degradation profile is critical for determining its processing, storage, and application limits. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, drawing upon available data for its constituent ions and analogous compounds. It outlines potential degradation pathways, detailed experimental protocols for thermal analysis, and predictive quantitative data.
Introduction
The thermal stability of an active pharmaceutical ingredient (API) or excipient is a crucial parameter in drug development. It influences manufacturing processes, formulation strategies, and the shelf-life of the final product. This compound is a salt formed from a secondary amine, diethanolamine, and a polyunsaturated fatty acid, linoleic acid. Its thermal behavior will be governed by the stability of the individual ions and the nature of their ionic bond. This guide synthesizes information on the known thermal degradation of diethanolamine and linoleic acid to predict the thermal properties of this compound.
Predicted Thermal Stability and Degradation Pathways
The thermal degradation of this compound is anticipated to proceed through pathways characteristic of both the diethanolammonium cation and the linoleate anion. The initial degradation temperature will likely be dictated by the weaker of the two components.
Diethanolammonium Cation Degradation
Diethanolamine (DEA) itself is known to undergo thermal decomposition. Its thermal stability is intermediate among ethanolamines, being less stable than triethanolamine (TEA) but more stable than monoethanolamine (MEA)[1][2]. The degradation of the diethanolammonium cation is expected to follow similar pathways.
-
Intramolecular Cyclization: A primary degradation pathway for DEA is an intramolecular reaction that can lead to the formation of morpholine derivatives or other cyclic compounds.
-
Dehydration and Polymerization: At elevated temperatures, the hydroxyl groups of the diethanolammonium cation can undergo dehydration, potentially leading to the formation of ethers and subsequent polymerization.
-
Deamination and Oxidation: Cleavage of the C-N bond can lead to the formation of various degradation products. In the presence of oxygen, oxidative degradation can occur, leading to the formation of aldehydes, carboxylic acids, and colored byproducts. Thermal decomposition in an inert atmosphere may produce toxic ammonia and nitrogen oxide fumes[3]. In the presence of CO2, degradation can be more complex, leading to products such as 3-(2-hydroxyethyl)-2-oxazolidinone and 1,4-bis(2-hydroxyethyl)piperazine[4].
A proposed degradation pathway for the diethanolammonium cation is illustrated below.
Caption: Proposed initial thermal degradation of the Diethanolammonium cation.
Linoleate Anion Degradation
The linoleate anion, being a polyunsaturated fatty acid, is susceptible to thermal degradation through several mechanisms:
-
Oxidation: This is a major degradation pathway for unsaturated fatty acids, proceeding via a free radical mechanism, especially in the presence of oxygen[5]. The process is autocatalytic and leads to the formation of hydroperoxides, which can further decompose into a complex mixture of volatile compounds such as aldehydes, ketones, alcohols, and hydrocarbons[6]. This can result in changes in color, odor, and viscosity.
-
Isomerization: High temperatures can induce the isomerization of the cis double bonds in linoleic acid to the more thermodynamically stable trans form[7]. This can alter the biological and physical properties of the molecule.
-
Pyrolysis: In the absence of oxygen and at higher temperatures, the pyrolysis of the linoleate anion will lead to cleavage of the hydrocarbon chain, decarboxylation, and the formation of a variety of shorter-chain hydrocarbons, including alkanes and alkenes[8]. The pyrolysis of fatty acid salts can directly yield hydrocarbons through decarboxylation[9].
The oxidative degradation pathway for the linoleate anion is depicted below.
Caption: Simplified oxidative degradation pathway for the Linoleate anion.
Predictive Quantitative Thermal Analysis Data
While no specific experimental data for this compound has been reported in the literature, we can predict the likely outcomes of thermal analysis based on the properties of its components and related fatty acid amine salts. Fatty acid amides are generally stable up to 200°C[10][11][12].
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition.
Table 1: Predicted TGA Data for this compound
| Parameter | Predicted Value | Comments |
| Onset of Decomposition (Tonset) | 180 - 220 °C | Initial mass loss likely due to the decomposition of the diethanolammonium moiety or oxidation of the linoleate. |
| Temperature at 5% Mass Loss (T5%) | 200 - 240 °C | A common metric for thermal stability. |
| Temperature at Maximum Rate of Decomposition (Tmax) | 230 - 280 °C | Indicates the point of most rapid degradation. |
| Residual Mass @ 600 °C | < 5% | Expected to decompose significantly, leaving minimal residue in an inert atmosphere. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
Table 2: Predicted DSC Data for this compound
| Parameter | Predicted Value | Comments |
| Glass Transition (Tg) | -30 to 10 °C | As an ionic liquid, it may exhibit a glass transition rather than a sharp melting point. |
| Melting Point (Tm) | 25 - 50 °C | If crystalline, a relatively low melting point is expected. |
| Decomposition Exotherm | > 200 °C | Decomposition is typically an exothermic process. |
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for conducting TGA and DSC analyses on this compound, based on standard practices for similar materials[10][13].
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere. For oxidative stability testing, use a similar flow rate of dry air.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature at 5% mass loss (T5%), and the temperature of the maximum rate of mass loss (Tmax) from the TGA curve and its first derivative.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 3-7 mg of this compound in an aluminum DSC pan. Use an empty hermetically sealed pan as a reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at -50 °C.
-
Ramp the temperature from -50 °C to 250 °C at a heating rate of 10 °C/min.
-
Hold at 250 °C for 1 minute to erase thermal history.
-
Cool the sample to -50 °C at a rate of 10 °C/min.
-
Ramp the temperature again from -50 °C to 250 °C at 10 °C/min (second heating scan).
-
-
Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg), melting point (Tm), and any exothermic events corresponding to decomposition.
A graphical representation of the experimental workflow is provided below.
Caption: General workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability and degradation of this compound is not currently available, a predictive analysis based on its constituent ions provides valuable insights for researchers and drug development professionals. The compound's stability is likely limited by the oxidative susceptibility of the linoleate anion and the thermal decomposition of the diethanolammonium cation, with an expected onset of degradation in the range of 180-220 °C. The provided experimental protocols for TGA and DSC serve as a robust starting point for the empirical evaluation of this material's thermal properties. Such studies are essential for establishing appropriate handling, processing, and storage conditions to ensure product quality and safety.
References
- 1. Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. tdx.cat [tdx.cat]
- 6. researchgate.net [researchgate.net]
- 7. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable Diesel from Pyrolysis of Unsaturated Fatty Acid Basic Soaps: The Effect of Temperature on Yield and Product Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sci-hub.ru [sci-hub.ru]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications [acs.figshare.com]
- 13. Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC : Oriental Journal of Chemistry [orientjchem.org]
spectroscopic analysis of Diethanolammonium linoleate (NMR, FTIR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Diethanolammonium linoleate, a compound of interest in various research and development applications. The following sections detail its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for its identification and analysis.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. The data for ¹H NMR and FTIR are based on experimental findings, while the ¹³C NMR and Mass Spectrometry data are predicted based on the known spectral characteristics of its constituent ions, diethanolammonium and linoleate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.35 | m | 4H | -CH=CH- (Linoleate) |
| 3.84 | t | 2H | -CH₂-OH (Diethanolammonium) |
| 3.78 | t | 2H | -CH₂-OH (Diethanolammonium) |
| 3.55 | t | 2H | -CH₂-N- (Diethanolammonium) |
| 3.50 | t | 2H | -CH₂-N- (Diethanolammonium) |
| 2.77 | t | 2H | =CH-CH₂-CH= (Linoleate) |
| 2.39 | t | 2H | -CH₂-COO⁻ (Linoleate) |
| 2.04 | q | 4H | -CH₂-CH= (Linoleate) |
| 1.62 | m | 2H | -CH₂-CH₂-COO⁻ (Linoleate) |
| 1.29 | m | 14H | -(CH₂)₇- (Linoleate) |
| 0.88 | t | 3H | -CH₃ (Linoleate) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~180 | -COO⁻ (Linoleate) |
| ~130 | -CH=CH- (Linoleate) |
| ~128 | -CH=CH- (Linoleate) |
| ~60 | -CH₂-OH (Diethanolammonium) |
| ~51 | -CH₂-N- (Diethanolammonium) |
| ~34 | -CH₂-COO⁻ (Linoleate) |
| ~32 | -(CH₂)n- (Linoleate) |
| ~29 | -(CH₂)n- (Linoleate) |
| ~27 | -(CH₂)n- (Linoleate) |
| ~26 | =CH-CH₂-CH= (Linoleate) |
| ~25 | -(CH₂)n- (Linoleate) |
| ~23 | -CH₂-CH₃ (Linoleate) |
| ~14 | -CH₃ (Linoleate) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad | O-H stretch (Diethanolammonium), N-H stretch (secondary amine) |
| ~2925 | Strong | C-H stretch (aliphatic, Linoleate) |
| ~2855 | Strong | C-H stretch (aliphatic, Linoleate) |
| ~1630 | Strong | C=O stretch (carboxylate, Linoleate) |
| ~1560 | Medium | N-H bend (secondary amine) |
| ~1465 | Medium | C-H bend (aliphatic) |
| ~1070 | Medium | C-N stretch (Diethanolammonium) |
| ~1030 | Medium | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (ESI-MS)
| m/z | Ion |
| 279.23 | [Linoleic acid - H]⁻ |
| 106.08 | [Diethanolamine + H]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Given that this compound is an ionic liquid, specific considerations are necessary for NMR analysis.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are recommended.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
FTIR Spectroscopy
As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is the most suitable method for FTIR analysis.[1]
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent.
Mass Spectrometry
Electrospray Ionization (ESI) is the preferred method for the analysis of ionic compounds like this compound.
Instrumentation:
-
A mass spectrometer equipped with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.[2][3]
-
The addition of a small amount of a volatile acid (e.g., formic acid) for positive ion mode or a volatile base (e.g., ammonium hydroxide) for negative ion mode can enhance ionization, but may not be necessary for this pre-formed salt.
Data Acquisition:
-
Positive Ion Mode: The diethanolammonium cation ([C₄H₁₂NO₂]⁺) is expected to be observed at m/z 106.08.
-
Negative Ion Mode: The linoleate anion ([C₁₈H₃₁O₂]⁻) is expected to be observed at m/z 279.23.
-
The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve the best signal intensity and stability.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FTIR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
References
Unraveling the Structural Characteristics of Diethanolammonium Linoleate: A Technical Overview
For Immediate Release
[City, State] – While diethanolammonium linoleate is a compound of interest within various industrial and research applications, a comprehensive review of existing scientific literature reveals a notable absence of detailed studies on its specific crystal structure and morphology. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to provide an in-depth overview of the available chemical data for this compound and to extrapolate potential synthesis and characterization methodologies based on closely related compounds, namely diethanolamides. The absence of specific crystallographic and morphological data on this compound highlights a significant research gap and an opportunity for novel investigations in this area.
Chemical and Physical Data of this compound
While experimental data on the crystal structure is not available, fundamental chemical information for this compound has been reported. This information is crucial for any future studies aiming to synthesize and characterize this compound.
| Property | Value |
| Molecular Formula | C₁₈H₃₂O₂.C₄H₁₁NO₂ |
| Molecular Weight | 385.58 g/mol |
This data provides a foundational understanding of the compound's composition and molar mass, which are prerequisites for any quantitative experimental work.
Synthesis of Related Compounds: Diethanolamides
The synthesis of diethanolamides from fatty acids or their methyl esters is a well-documented process and offers a likely pathway for the production of this compound. These reactions typically involve the amidation of a fatty acid derivative with diethanolamine.
Experimental Protocol: Synthesis of Diethanolamides from Fatty Acid Methyl Esters
A common method for the synthesis of diethanolamides involves a two-step process starting from a triglyceride source (e.g., vegetable oil).
-
Transesterification: The initial step is the conversion of the triglyceride into fatty acid methyl esters. This is typically achieved by reacting the oil with methanol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated and stirred, and the resulting methyl esters are then separated from the glycerol byproduct.
-
Amidation: The fatty acid methyl esters are subsequently reacted with diethanolamine. This reaction is often catalyzed by a base, such as sodium methoxide, and requires elevated temperatures to proceed to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is purified to remove any unreacted starting materials and byproducts.
Characterization of Diethanolamides
A variety of analytical techniques are employed to characterize the resulting diethanolamides, and these same methods would be applicable to the study of this compound.
| Analytical Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the molecule, such as the amide C=O and N-H bonds, and the hydroxyl (-OH) groups. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the composition of the fatty acid chains in the product and to identify any impurities. |
| Thin-Layer Chromatography (TLC) | Used to monitor the progress of the synthesis reaction and to assess the purity of the final product. |
Generalized Experimental Workflow
The synthesis and characterization of diethanolamides, and presumably this compound, follow a logical experimental progression. This workflow can be visualized to provide a clear overview of the process from starting materials to final product analysis.
Caption: Generalized workflow for the synthesis and characterization of diethanolamides.
Future Directions
The lack of crystallographic and morphological data for this compound presents a clear opportunity for further research. Future studies should focus on:
-
Synthesis and Purification: Developing a robust and reproducible method for the synthesis of high-purity this compound.
-
Crystallization: Exploring various crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain single crystals suitable for X-ray diffraction analysis.
-
Structural Elucidation: Performing single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including unit cell parameters and space group.
-
Morphological Analysis: Utilizing techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to study the size, shape, and surface features of this compound crystals.
A thorough understanding of the crystal structure and morphology of this compound will be invaluable for its application in pharmaceuticals and other advanced materials, enabling structure-property relationships to be established and facilitating the rational design of new formulations and products.
An In-depth Technical Guide on the Toxicological Data and Safety Profile of Diethanolammonium Linoleate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological data and safety profile of Diethanolammonium Linoleate. As specific toxicological studies on this compound are limited, this guide synthesizes data from its constituent components: Diethanolamine (DEA) and Linoleic Acid. This approach is scientifically justified as salts of this nature are expected to dissociate in aqueous environments, rendering the toxicity of the individual components paramount to the overall safety assessment. The data herein is compiled from a thorough review of peer-reviewed literature and regulatory agency reports, with a focus on quantitative endpoints, detailed experimental methodologies, and mechanistic insights.
Toxicological Data Summary
The toxicological profile of this compound is extrapolated from the known effects of Diethanolamine and Linoleic Acid. The following tables summarize the key quantitative data for each component.
Diethanolamine (DEA)
| Toxicological Endpoint | Species | Route of Administration | Value | Classification | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50: 1.82 - 2.83 g/kg | Category 4 (Harmful if swallowed) | [1] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50: 1.22 g/kg | Category 4 (Harmful in contact with skin) | [1] |
| Skin Irritation | Rabbit | Dermal | - | Moderately Irritating | [1] |
| Eye Irritation | Rabbit | Ocular | - | Severely Irritating | [1] |
| Skin Sensitization | Mouse | Dermal | No data available | Not Classified | [1] |
Linoleic Acid
| Toxicological Endpoint | Species | Route of Administration | Value | Classification | Reference |
| Acute Oral Toxicity | Mouse | Oral | LD50: >50,000 mg/kg | Not Classified | [2] |
| Acute Oral Toxicity | Rat | Oral | LD50: 3200 mg/kg | Category 5 (May be harmful if swallowed) | [3] |
| Skin Irritation | Human | Dermal | - | Irritating | [4] |
| Skin Irritation | Not Specified | Dermal | - | No irritant effect | [2] |
| Eye Irritation | Rabbit | Ocular | - | Mild conjunctival erythema | [5] |
| Eye Irritation | Not Specified | Ocular | - | No irritating effect | [2] |
Note on conflicting data for Linoleic Acid: Different sources report varying levels of skin and eye irritation. One safety data sheet indicates no irritant effect[2], while another states it is an irritant to the skin and eyes[6]. A study on human skin found linoleic acid to be irritating[4]. For eye irritation, one source reports mild conjunctival erythema in rabbits[5], while another indicates no irritating effect[2]. These discrepancies may be due to differences in test concentrations, formulations, and methodologies.
Genotoxicity and Carcinogenicity
Diethanolamine (DEA)
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium & E. coli | With and without S9 | Negative | [7][8] |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [8] |
Carcinogenicity: Dermal application of diethanolamine in a 2-year study by the National Toxicology Program (NTP) showed clear evidence of carcinogenic activity in B6C3F1 mice, based on increased incidences of liver and kidney neoplasms.[9] In contrast, there was no evidence of carcinogenic activity in F344/N rats under the same study conditions.[9]
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for regulatory submissions.
Acute Dermal Toxicity (as per OECD 402)
This test is designed to assess the potential of a substance to cause toxicity when applied to the skin.
Skin Irritation/Corrosion (as per OECD 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Eye Irritation/Corrosion (as per OECD 405)
This test assesses the potential of a substance to cause damage to the eye.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)
This in vitro assay is used to detect gene mutations induced by a chemical.
Mechanistic Insights: DEA-Induced Hepatocarcinogenesis
The carcinogenic effect of Diethanolamine in mice is proposed to occur through a non-genotoxic mechanism involving the induction of choline deficiency.[10] The following diagram illustrates this proposed signaling pathway.
Conclusion and Safety Recommendations
Based on the available data, this compound is expected to have a toxicological profile primarily driven by its Diethanolamine component. DEA exhibits moderate acute toxicity, is a moderate skin irritant, and a severe eye irritant. While not genotoxic, it has demonstrated carcinogenic potential in mice through a non-genotoxic mechanism. Linoleic acid is generally considered to have low acute toxicity, though there is some evidence of skin and eye irritation potential.
Therefore, when handling this compound, it is recommended to:
-
Implement appropriate engineering controls to minimize exposure.
-
Use personal protective equipment, including gloves and eye protection.
-
Avoid direct skin and eye contact.
-
Formulations containing this compound should be designed to be non-irritating.
-
It is also recommended that this ingredient not be used in cosmetic products in which N-nitroso compounds can be formed.[7]
This technical guide serves as a foundational resource for researchers and drug development professionals. For definitive safety assessments, it is advisable to conduct specific toxicological studies on the final formulation of any product containing this compound.
References
- 1. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. dl.iranchembook.ir [dl.iranchembook.ir]
- 4. Relative irritancy of free fatty acids of different chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Diethanolamine (111-42-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 8. NTP technical report on toxicity studies of diethanolamine (CAS No. 111-42-2) administered topically and in drinking water to F344/N rats and B6C3F1 mice | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. cdc.gov [cdc.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
An In-depth Technical Guide on the Environmental Impact and Biodegradability of Diethanolammonium Linoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethanolammonium linoleate, a salt formed from the reaction of diethanolamine and linoleic acid, finds application in various industrial and pharmaceutical formulations. Understanding its environmental fate and potential ecotoxicological effects is paramount for responsible product development and environmental stewardship. This technical guide provides a comprehensive overview of the environmental impact and biodegradability of this compound, drawing from available data on the compound and its constituent moieties. The information is presented to be accessible and actionable for researchers, scientists, and drug development professionals. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of biodegradation pathways and experimental workflows.
Environmental Fate and Transport
The environmental fate of this compound is largely predicted by the behavior of its constituent ions in aqueous environments: diethanolamine and the linoleate anion. In soil and water, this compound is expected to dissociate.
Diethanolamine (DEA): DEA is highly soluble in water and is not expected to evaporate significantly from water surfaces. In soil, it is anticipated to be mobile. However, its environmental persistence is limited by its ready biodegradability. In the atmosphere, DEA is expected to exist predominantly in the vapor phase, where it is degraded by photochemically produced hydroxyl radicals with a half-life of approximately four hours.
Linoleic Acid: As a fatty acid, linoleic acid has low water solubility. It is readily biodegradable and is not expected to bioaccumulate. The estimated bioconcentration factor (BCF) for C16-18 fatty acids is low, primarily due to their rapid metabolism via β-oxidation in organisms.
Biodegradability
Available data on the components of this compound and similar fatty acid salts strongly indicate that the compound is readily biodegradable.
Diethanolamine (DEA): Studies have shown that diethanolamine is readily biodegradable under aerobic conditions. In a standard OECD 301F test, diethanolamine demonstrated 93% degradation over 28 days, with 80% degradation occurring within 14 days.
Linoleic Acid: Fatty acids, including linoleic acid, are known to be readily biodegradable. The primary mechanism of degradation is through the β-oxidation pathway, a common metabolic process in many microorganisms.
Diethanolamine Salts of Fatty Acids: While specific quantitative data for the ready biodegradability of this compound from an OECD 301F test is not readily available in the public domain, studies on related compounds, such as laurylsulfate-diethanolamine, have shown them to be degradable. The general class of "amine soaps" or diethanolamine salts of fatty acids is considered to be biodegradable.
Quantitative Biodegradation Data (Inferred)
Based on the ready biodegradability of its components, the following is an inferred biodegradation profile for this compound.
| Test Substance | Test Guideline | Inoculum | Duration | Result | Classification |
| Diethanolamine | OECD 301F | Activated Sludge | 28 days | >90% degradation | Readily Biodegradable |
| Linoleic Acid | General Knowledge | Various | - | High | Readily Biodegradable |
| This compound | Inferred | Activated Sludge | 28 days | Expected >60% | Expected to be Readily Biodegradable |
Ecotoxicity
The ecotoxicological profile of this compound is characterized by low to moderate toxicity to aquatic organisms.
Aquatic Toxicity Data
A key study on a substance group that includes this compound provides valuable insight into its aquatic toxicity.
| Test Organism | Test Type | Test Guideline | Endpoint | Result | Reference |
| Danio rerio (Zebrafish) | Acute | OECD 203 | 96-hour LL50 | > 100 mg/L | ECHA Dossier |
| Ceriodaphnia dubia (Water Flea) | Acute | - | 48-hour EC50 | 30.1 mg/L | Safety Data Sheet (for DEA) |
| Oncorhynchus mykiss (Rainbow Trout) | Acute | - | 96-hour LC50 | 460 mg/L | Safety Data Sheet (for DEA) |
Note: LL50 (Lethal Loading, 50%) is used for substances with low water solubility.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
OECD 301F: Manometric Respirometry Test for Ready Biodegradability
This test determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated in a sealed vessel at a constant temperature in the dark for 28 days. The consumption of oxygen is measured by the pressure change in the respirometer. The amount of oxygen consumed by the microbial population in the presence of the test substance, corrected for the oxygen consumption of a blank control (inoculum only), is expressed as a percentage of the theoretical oxygen demand (ThOD).
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential salts is prepared.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test Vessels: The test substance is added to the test vessels at a concentration that will yield a ThOD of 50-100 mg/L. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The sealed vessels are incubated at 22 ± 1°C and stirred continuously for 28 days.
-
Measurement: The pressure difference in the headspace of the vessels is measured manometrically over the 28-day period. Evolved carbon dioxide is absorbed by a potassium hydroxide solution.
-
Calculation: The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100
Pass Criteria: The substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (or LL50 for poorly soluble substances) is calculated.
Procedure:
-
Test Organism: A suitable fish species, such as Zebrafish (Danio rerio), is selected.
-
Test Concentrations: A range of at least five concentrations of the test substance are prepared in a geometric series. A control group is maintained in water without the test substance.
-
Exposure: The fish are introduced to the test and control solutions. For a static test, the solutions are not renewed. For a semi-static test, the solutions are renewed every 24 or 48 hours.
-
Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Mandatory Visualizations
Biodegradation Pathways
The biodegradation of this compound proceeds through the degradation of its individual components.
Experimental Workflows
Conclusion
Based on the available scientific data for its constituent parts and related compounds, this compound is expected to be readily biodegradable and exhibit low to moderate acute toxicity to aquatic organisms. Its high water solubility and susceptibility to microbial degradation suggest a low potential for persistence and bioaccumulation in the environment. For a definitive quantitative assessment of its ready biodegradability, an OECD 301F study on the specific substance is recommended. The information presented in this guide provides a robust foundation for environmental risk assessment and supports the development of environmentally responsible formulations containing this compound.
Methodological & Application
Application Notes and Protocols for Diethanolammonium Linoleate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolammonium linoleate is an anionic surfactant that can be employed in the synthesis of nanoparticles, particularly lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its amphiphilic nature, arising from the hydrophilic diethanolamine head group and the lipophilic linoleate tail, enables it to effectively stabilize nanoparticle dispersions by reducing interfacial tension. This property is crucial for controlling particle size, preventing aggregation, and influencing the release profile of encapsulated therapeutic agents. The use of a linoleic acid derivative is also advantageous due to its biocompatibility and potential to enhance the cellular uptake of the nanoparticles.[1]
These application notes provide an overview of the utility of this compound in nanoparticle synthesis and detailed protocols for its application.
Applications in Nanoparticle Synthesis
This compound serves as a primary or co-surfactant in the formulation of nanoparticles for various biomedical applications, including:
-
Drug Delivery: Encapsulation of hydrophobic or hydrophilic drugs within the nanoparticle core, with the surfactant layer providing stability and controlling drug release.[2] The lipidic nature of the surfactant can enhance the bioavailability of poorly soluble drugs.
-
Topical and Transdermal Delivery: Facilitating the penetration of active pharmaceutical ingredients (APIs) through the skin barrier. Lipid nanoparticles can form an occlusive film on the skin, increasing hydration and drug permeation.[2][3]
-
Gene Delivery: As a component of lipid-based vectors for the delivery of nucleic acids like mRNA and siRNA. The surfactant can play a role in the self-assembly of the lipid nanoparticles and their interaction with cell membranes.
Data Presentation: Typical Nanoparticle Characterization
The following tables summarize the expected quantitative data for nanoparticles synthesized using this compound as a surfactant. The specific values will vary depending on the formulation and process parameters.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Typical Range | Method of Analysis |
| Particle Size (z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Electrophoretic Light Scattering (ELS) |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) |
Table 2: Drug Encapsulation and Loading
| Parameter | Typical Range | Formula |
| Encapsulation Efficiency (EE%) | > 70% | ((Total Drug - Free Drug) / Total Drug) x 100 |
| Drug Loading (DL%) | 1 - 10% | (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100 |
Experimental Protocols
The following are detailed protocols for the synthesis of nanoparticles using this compound as a surfactant.
Protocol 1: Synthesis of this compound Surfactant
This protocol describes the synthesis of the this compound surfactant through a simple acid-base reaction.
Materials:
-
Linoleic acid
-
Diethanolamine
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer
-
Round bottom flask
Procedure:
-
Dissolve linoleic acid in ethanol in a round bottom flask.
-
In a separate container, dissolve an equimolar amount of diethanolamine in ethanol.
-
Slowly add the diethanolamine solution to the linoleic acid solution while stirring continuously at room temperature.
-
Continue stirring for 2-4 hours to ensure complete reaction.
-
The resulting solution contains this compound and can be used directly in nanoparticle synthesis or the solvent can be removed under reduced pressure to obtain the pure surfactant.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol details the preparation of SLNs using this compound as a surfactant by the hot homogenization technique.
Materials:
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
This compound
-
Active Pharmaceutical Ingredient (API) - optional
-
Purified water
-
High-shear homogenizer
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point in a beaker placed in a water bath.
-
If applicable, dissolve the lipophilic API in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the this compound in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a hot oil-in-water (o/w) nanoemulsion.
-
-
Nanoparticle Formation:
-
Cool down the hot nanoemulsion to room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Purification (Optional):
-
The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Mandatory Visualizations
Experimental Workflow for SLN Synthesis
Caption: Workflow for Solid Lipid Nanoparticle (SLN) synthesis using hot homogenization.
Hypothetical Signaling Pathway for Enhanced Drug Delivery
This diagram illustrates a hypothetical mechanism by which nanoparticles formulated with this compound might enhance the intracellular delivery of a therapeutic agent to a cancer cell, leading to apoptosis.
Caption: Hypothetical pathway of nanoparticle-mediated drug delivery leading to apoptosis.
References
Application Notes and Protocols for Diethanolammonium Linoleate as an Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolammonium linoleate is a versatile compound utilized in a variety of formulations as a surfactant and emulsifying agent.[1] Its amphiphilic nature, derived from the hydrophilic diethanolamine head group and the lipophilic linoleate tail, allows it to reduce interfacial tension between immiscible liquids, such as oil and water, to form stable emulsions. These properties make it a valuable ingredient in the cosmetic, industrial, and pharmaceutical sectors for creating products like lotions, creams, and other delivery systems.[1] Additionally, it can function as a thickener, foam stabilizer, and antistatic agent. This document provides detailed application notes and experimental protocols for the use of this compound as an emulsifier in various formulations.
Physicochemical Properties and Emulsification Mechanism
Data Presentation
Table 1: Physicochemical Characterization of this compound
| Parameter | Value | Method of Determination |
| Appearance | - | Visual Inspection |
| Solubility | - | Solute-Solvent Mixing |
| HLB Value | To be determined | Griffin's Method / Experimental |
| Critical Micelle Concentration (CMC) | To be determined | Tensiometry / Spectrophotometry |
Table 2: Formulation Composition of an O/W Emulsion
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| - Oil (e.g., Mineral Oil, Isopropyl Myristate) | Dispersed Phase | 10 - 30 |
| - this compound | Emulsifier | 1 - 10 |
| - Co-emulsifier (optional) | Stabilizer | 0.5 - 5 |
| Aqueous Phase | ||
| - Purified Water | Continuous Phase | q.s. to 100 |
| - Humectant (e.g., Glycerin) | Moisturizer | 2 - 5 |
| - Preservative | Antimicrobial | As required |
| - Active Pharmaceutical Ingredient (API) | Therapeutic Agent | As required |
Table 3: Characterization of the Prepared Emulsion
| Parameter | Measurement | Acceptance Criteria |
| Appearance | - | Homogeneous, uniform consistency |
| pH | - | 4.5 - 6.5 (for topical formulations) |
| Viscosity (cP) | - | To be defined based on application |
| Droplet Size (nm) | - | To be defined based on application |
| Polydispersity Index (PDI) | - | < 0.3 for monodisperse systems |
| Zeta Potential (mV) | - | > ±30 mV for good stability |
Table 4: Stability Study Results (Accelerated)
| Time (Months) | Storage Condition | Appearance | pH | Viscosity (cP) | Droplet Size (nm) |
| 0 | 40°C ± 2°C / 75% RH ± 5% RH | - | - | - | - |
| 1 | 40°C ± 2°C / 75% RH ± 5% RH | - | - | - | - |
| 3 | 40°C ± 2°C / 75% RH ± 5% RH | - | - | - | - |
| 6 | 40°C ± 2°C / 75% RH ± 5% RH | - | - | - | - |
Experimental Protocols
Protocol 1: Determination of Required HLB for an Oil Phase
This protocol outlines the experimental determination of the required Hydrophilic-Lipophilic Balance (HLB) for a specific oil phase, which is crucial for selecting the optimal emulsifier or blend of emulsifiers.
Materials:
-
Oil or oil blend of interest
-
A series of emulsifier blends with known HLB values (e.g., spanning from 4 to 16)
-
Purified water
-
Beakers, graduated cylinders, and a magnetic stirrer or homogenizer
Procedure:
-
Prepare a series of small-batch emulsions (e.g., 50 g each).
-
For each batch, use the same concentration of the oil phase (e.g., 20%) and total emulsifier concentration (e.g., 5%).
-
Vary the HLB of the emulsifier blend for each batch. This can be achieved by mixing a low HLB and a high HLB emulsifier in different ratios.
-
Add the oil phase to the emulsifier blend and mix.
-
Slowly add the aqueous phase while stirring or homogenizing.
-
Observe the stability of the resulting emulsions after a set period (e.g., 24 hours). The emulsion with the least creaming, coalescence, or phase separation corresponds to the required HLB of the oil phase.
Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing an O/W emulsion using this compound. The concentrations of ingredients should be optimized based on the specific application.
Materials:
-
Oil phase components (as per Table 2)
-
Aqueous phase components (as per Table 2)
-
This compound
-
Beakers, heating plate with magnetic stirrer, homogenizer (e.g., high-shear mixer or sonicator)
Procedure:
-
Preparation of Phases:
-
In a beaker, combine all oil-soluble components, including this compound, and heat to 70-75°C. This is the oil phase.
-
In a separate beaker, combine all water-soluble components and heat to 70-75°C. This is the aqueous phase.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Once all the oil phase has been added, homogenize the mixture for 5-10 minutes using a high-shear mixer or sonicator until a uniform, milky-white emulsion is formed.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Final Adjustments:
-
If necessary, adjust the pH of the emulsion using a suitable agent (e.g., citric acid or triethanolamine).
-
Add any temperature-sensitive ingredients, such as certain active pharmaceutical ingredients (APIs) or preservatives, once the emulsion has cooled below 40°C.
-
Add purified water to compensate for any water loss during heating (q.s. to 100%).
-
Protocol 3: Emulsion Characterization
1. Macroscopic Evaluation:
-
Visually inspect the emulsion for color, odor, and homogeneity. Check for any signs of phase separation, creaming, or coalescence.
2. pH Measurement:
-
Use a calibrated pH meter to measure the pH of the emulsion at room temperature.
3. Viscosity Measurement:
-
Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the emulsion. The spindle and speed should be selected based on the expected viscosity of the sample.
4. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Use Dynamic Light Scattering (DLS) to determine the average droplet size and PDI. Dilute the emulsion with purified water to an appropriate concentration before measurement.
5. Zeta Potential Measurement:
-
Use a Zetasizer to measure the zeta potential of the dispersed droplets. This provides an indication of the emulsion's stability against flocculation.
Protocol 4: Stability Testing
1. Freeze-Thaw Cycling:
-
Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours).
-
After each cycle, visually inspect the emulsion for any signs of instability.
2. Centrifugation:
-
Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Observe for any phase separation.
3. Accelerated Stability Study (ICH Guidelines):
-
Store the emulsion in a stability chamber at accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for the parameters listed in Table 3.
References
Application Notes and Protocols: The Role of Diethanolammonium Linoleate in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolammonium linoleate is an organic salt formed from the reaction of linoleic acid, a naturally occurring fatty acid, and diethanolamine, an organic compound containing both amine and alcohol functional groups. This molecule possesses amphiphilic properties, with a hydrophilic diethanolammonium head group and a long hydrophobic linoleic acid tail. This structure makes it a candidate for investigation as a corrosion inhibitor, particularly in acidic environments. While specific research on this compound is limited in publicly available literature, its corrosion inhibition mechanisms can be inferred from studies on its constituent parts and structurally similar compounds, such as Diethanolamine (DEA) and other fatty acid derivatives. These compounds have demonstrated effectiveness in protecting various metals, including mild steel, from corrosive attack.
The primary mechanism of inhibition is believed to be the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This barrier impedes the electrochemical reactions that lead to corrosion. The adsorption can be physical, involving electrostatic interactions between the charged inhibitor molecule and the metal surface, or chemical, involving the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) in the inhibitor and the d-orbitals of the metal atoms. The long hydrophobic tail of the linoleate component would further enhance protection by repelling water and corrosive species from the metal surface.
These application notes provide a detailed overview of the potential corrosion inhibition mechanisms of this compound, supported by data from related compounds. It also includes standardized protocols for evaluating its efficacy.
Data Presentation
The following tables summarize quantitative data on the corrosion inhibition performance of Diethanolamine (DEA) and a linoleic acid derivative, which can serve as a reference for predicting the efficacy of this compound.
Table 1: Corrosion Inhibition Efficiency of Diethanolamine (DEA) on Mild Steel in 0.5 M H₂SO₄ at 303 K [1]
| DEA Concentration (M) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 | - | - |
| 1 x 10⁻⁷ | - | 55.3 |
| 1 x 10⁻⁶ | - | - |
| 1 x 10⁻⁵ | - | - |
| 1 x 10⁻⁴ | - | - |
| 1 x 10⁻³ | - | 88.7 |
Table 2: Electrochemical Polarization Parameters for Mild Steel in 0.5 M H₂SO₄ in the Presence of Diethanolamine (DEA) at 303 K [1]
| DEA Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) |
| 0 | -510 | 1250 | 70 | 120 |
| 1 x 10⁻⁷ | -508 | 559 | 68 | 118 |
| 1 x 10⁻⁶ | -505 | - | - | - |
| 1 x 10⁻⁵ | -502 | - | - | - |
| 1 x 10⁻⁴ | -498 | - | - | - |
| 1 x 10⁻³ | -495 | 141 | 65 | 115 |
Table 3: Thermodynamic Parameters for the Adsorption of Diethanolamine (DEA) on Mild Steel in 0.5 M H₂SO₄ [1]
| Parameter | Value |
| Adsorption Isotherm Model | Frumkin |
| Activation Energy (Ea) in absence of inhibitor (kJ/mol) | - |
| Activation Energy (Ea) in presence of inhibitor (kJ/mol) | > Blank |
| Nature of Adsorption | Physical Adsorption |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of this compound.
Protocol 1: Weight Loss Method
Objective: To determine the corrosion rate and inhibition efficiency of this compound by measuring the weight loss of metal coupons.
Materials:
-
Metal coupons (e.g., mild steel, 1cm x 4cm x 0.1cm)
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
This compound (various concentrations)
-
Analytical balance (±0.1 mg accuracy)
-
Polishing paper (grades 150, 320, 400, 600)[1]
-
Acetone, ethanol, and distilled water
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper.
-
Degrease the coupons by washing with acetone, followed by ethanol, and finally rinse with distilled water.
-
Dry the coupons in a desiccator and accurately weigh them using an analytical balance.
-
Corrosion Test: Immerse the prepared coupons in beakers containing the corrosive medium with and without different concentrations of this compound.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 24 hours).
-
Post-Test Analysis: After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine), rinse with distilled water and acetone, and dry.
-
Reweigh the cleaned and dried coupons.
-
Calculations:
-
Calculate the weight loss (ΔW) as the difference between the initial and final weights.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Protocol 2: Potentiodynamic Polarization
Objective: To determine the effect of this compound on the anodic and cathodic corrosion reactions and to determine the corrosion current density (Icorr).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal specimen, counter electrode: platinum, reference electrode: Saturated Calomel Electrode - SCE)
-
Corrosive medium with and without different concentrations of this compound
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution (corrosive medium with or without the inhibitor).
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to their intersection point.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the mechanism of corrosion inhibition by studying the changes in the electrochemical interface in the presence of this compound.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell
-
Corrosive medium with and without different concentrations of this compound
Procedure:
-
Electrode and Cell Setup: Prepare the working electrode and set up the three-electrode cell as described in Protocol 2.
-
EIS Measurement:
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The increase in Rct and decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
Mandatory Visualization
Caption: Proposed corrosion inhibition mechanism of this compound.
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Adsorption mechanisms of this compound on a metal surface.
References
Application Notes and Protocols for Diethanolammonium Linoleate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolammonium linoleate is an amphiphilic molecule synthesized from linoleic acid, an essential omega-6 fatty acid, and diethanolamine. While direct cell culture studies on diethanolammonium linoleoleate are not extensively documented, its composition suggests potential applications stemming from the known biological activities of linoleic acid. The diethanolammonium salt form may offer advantages in terms of solubility and delivery in aqueous cell culture media compared to the free fatty acid.[1]
These application notes provide a detailed, albeit extrapolated, guide for the use of this compound in cell culture studies, drawing upon the established effects of linoleic acid and its derivatives. The protocols and potential applications described herein are intended to serve as a starting point for researchers investigating the biological effects of this compound.
Potential Applications in Cell Culture
Based on the known biological activities of linoleic acid, this compound could be investigated for its effects on:
-
Inflammation: Linoleic acid is a precursor to arachidonic acid and various eicosanoids, which are key mediators of inflammation. Studies have shown that linoleic acid can modulate inflammatory responses in various cell types.[2][3]
-
Cancer Biology: Linoleic acid has been shown to have complex and sometimes contradictory effects on cancer cell proliferation, invasion, and apoptosis, depending on the cell type and context.[4]
-
Adipocyte Biology: As a fatty acid, linoleic acid and its derivatives play a crucial role in adipocyte differentiation and lipid metabolism.[5]
-
Dermatological Research: Linoleic acid is an important component of the skin barrier and has been studied for its effects on keratinocytes and in the context of skin health.
Experimental Protocols
Preparation of this compound Stock Solution
Due to its amphiphilic nature, this compound is expected to have better aqueous solubility than linoleic acid. However, for consistent and reproducible results in cell culture, a standardized stock solution preparation method is recommended.
Materials:
-
This compound
-
Sterile, cell culture grade dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, fatty acid-free bovine serum albumin (BSA) solution (5% w/v in PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Protocol:
-
Primary Stock Solution (in organic solvent):
-
Dissolve this compound in sterile DMSO or ethanol to create a high-concentration primary stock solution (e.g., 100 mM).
-
Vortex thoroughly until completely dissolved.
-
Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Stock Solution (complexed with BSA):
-
Warm the 5% fatty acid-free BSA solution to 37°C.
-
In a sterile microcentrifuge tube, dilute the primary stock solution with the pre-warmed BSA solution to create a working stock solution (e.g., 10 mM). The BSA helps to maintain the solubility and stability of the lipid in the aqueous culture medium and facilitates its delivery to the cells.
-
Vortex the tube immediately and incubate at 37°C for 15-30 minutes with occasional vortexing to ensure complete complexation.
-
This working stock solution can be further diluted in cell culture medium to achieve the desired final concentrations for your experiments.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Selected cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages, MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound working stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound working stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of BSA/DMSO as the highest treatment concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is to investigate the effect of this compound on the expression of target genes involved in inflammation or lipid metabolism.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, IL-6, PPARγ, SREBP-1c) and a housekeeping gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the RT-qPCR master mix.
-
Perform the RT-qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the specific instrument and master mix used.
-
-
Data Analysis:
-
Analyze the RT-qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of the target genes, normalized to the housekeeping gene.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HaCaT (Keratinocytes) | >100 | 85.2 ± 7.1 | 62.5 ± 5.3 |
| RAW 264.7 (Macrophages) | 92.1 ± 8.5 | 70.3 ± 6.4 | 51.9 ± 4.8 |
| MCF-7 (Breast Cancer) | 78.4 ± 6.9 | 55.6 ± 4.9 | 40.1 ± 3.7 |
| 3T3-L1 (Preadipocytes) | >100 | >100 | 95.7 ± 8.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Hypothetical Relative Gene Expression Changes in RAW 264.7 Macrophages after 24-hour Treatment with this compound
| Gene | 10 µM | 50 µM |
| TNF-α | 1.2 ± 0.15 | 2.5 ± 0.3 |
| IL-6 | 1.1 ± 0.12 | 2.1 ± 0.25 |
| PPARγ | 1.5 ± 0.2 | 2.8 ± 0.35 |
| NF-κB (p65) | 1.3 ± 0.18 | 2.3 ± 0.28 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Values represent fold change relative to vehicle control. Actual values must be determined experimentally.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by the linoleic acid component of this compound.
Caption: Proposed NF-κB and MAPK signaling activation.
Caption: Proposed PPAR signaling pathway activation.
Experimental Workflow
Caption: General experimental workflow.
Disclaimer: The information provided in these application notes, including protocols, potential applications, and signaling pathways, is based on the known biological activities of linoleic acid and its derivatives. Direct experimental data for this compound in cell culture is limited. Therefore, these notes should be used as a guideline, and all experimental conditions, including optimal concentrations and incubation times, should be determined empirically for your specific cell line and research question.
References
- 1. atamankimya.com [atamankimya.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conjugated Linoleic Acid Induces Human Adipocyte Delipidation: AUTOCRINE/PARACRINE REGULATION OF MEK/ERK SIGNALING BY ADIPOCYTOKINES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Diethanolammonium Linoleate-Based Microemulsions for Enhanced Oil Recovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhanced Oil Recovery (EOR) techniques are critical for maximizing the extraction of crude oil from existing reservoirs. Chemical EOR, particularly the use of microemulsions, has garnered significant attention due to its potential to mobilize residual oil trapped by capillary forces. Microemulsions are thermodynamically stable, transparent or translucent mixtures of oil, water, and surfactants. Their ability to drastically reduce the interfacial tension (IFT) between oil and water to ultra-low values (10⁻³ mN/m) is a key mechanism in improving oil displacement efficiency.
This document provides detailed application notes and protocols for the formulation of microemulsions based on Diethanolammonium linoleate, a promising ionic liquid surfactant derived from renewable resources. These guidelines cover the synthesis of the surfactant, the formulation and characterization of the microemulsion, and its evaluation for EOR applications through core flooding experiments.
Synthesis of this compound
This compound is synthesized through a straightforward acid-base reaction between linoleic acid and diethanolamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Linoleic acid (≥99% purity)
-
Diethanolamine (≥99% purity)
-
Ethanol (as solvent)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve a specific molar amount of linoleic acid in ethanol.
-
Add an equimolar amount of diethanolamine to the solution while stirring continuously.
-
Heat the mixture to 60°C and allow it to react for 4 hours.
-
After the reaction is complete, remove the ethanol using a rotary evaporator.
-
The resulting viscous liquid is this compound. Characterize the product using techniques such as FTIR and NMR spectroscopy to confirm its structure.
Formulation of this compound-Based Microemulsions
The formulation of a stable and effective microemulsion for EOR requires the optimization of the surfactant concentration, salinity, and the addition of a co-surfactant or co-solvent. The goal is to achieve a Winsor Type III microemulsion, which is a middle-phase microemulsion in equilibrium with excess oil and water, and exhibits ultra-low interfacial tension.
Phase Behavior Studies
Phase behavior studies are essential to identify the optimal conditions for microemulsion formation. These studies are typically conducted in glass pipettes or test tubes, allowing for visual observation of the phase behavior at different salinities and surfactant concentrations.
Experimental Protocol: Phase Behavior Screening
Materials:
-
This compound
-
Co-surfactant (e.g., a short-chain alcohol like isopropanol or a non-ionic surfactant)
-
Brine solutions of varying salinity (e.g., 1-10 wt% NaCl)
-
Crude oil or a model oil (e.g., n-dodecane)
-
Graduated glass pipettes or test tubes with stoppers
-
Water bath or oven for temperature control
Procedure:
-
Prepare a series of aqueous solutions with varying concentrations of this compound and the chosen co-surfactant in brines of different salinities.
-
In a series of graduated glass pipettes, add equal volumes of the prepared aqueous surfactant solution and the crude oil (e.g., 5 mL of each).
-
Securely seal the pipettes and gently shake them to ensure thorough mixing.
-
Place the pipettes in a water bath or oven at the desired reservoir temperature and allow them to equilibrate for several days to weeks, until the phase volumes stabilize.
-
Visually inspect the pipettes to identify the type of microemulsion formed (Winsor Type I, II, or III).
-
Record the volumes of the oil, water, and microemulsion phases.
-
The optimal formulation is the one that forms a stable Winsor Type III microemulsion with the largest solubilization of both oil and water in the microemulsion phase.
Characterization of this compound-Based Microemulsions
The effectiveness of a microemulsion for EOR is determined by its physicochemical properties, primarily its interfacial tension, particle size, and viscosity.
Interfacial Tension (IFT) Measurement
Ultra-low IFT is a prerequisite for mobilizing residual oil. The spinning drop tensiometer is a common instrument for measuring such low IFT values.
Experimental Protocol: Interfacial Tension Measurement
Materials:
-
Optimal microemulsion formulation from phase behavior studies
-
Crude oil
-
Spinning drop tensiometer
Procedure:
-
Inject a small droplet of the crude oil into a capillary tube filled with the aqueous microemulsion formulation.
-
Rotate the capillary tube at high speed. The centrifugal force will elongate the oil droplet.
-
The shape of the elongated droplet is captured by a camera and analyzed by the instrument's software to calculate the interfacial tension.
-
Measurements should be performed at reservoir temperature.
Data Presentation: Representative Physicochemical Properties
The following table summarizes representative physicochemical properties of a this compound-based microemulsion formulated for EOR. These values are based on typical data for similar fatty acid-based ionic liquid surfactants.
| Property | Value | Method of Determination |
| Optimal Salinity | 3.5 wt% NaCl | Phase Behavior Studies |
| Interfacial Tension (IFT) | 5 x 10⁻³ mN/m | Spinning Drop Tensiometer |
| Critical Micelle Concentration (CMC) | 150 ppm | Tensiometry |
| Microemulsion Droplet Size | 10 - 100 nm | Dynamic Light Scattering (DLS) |
| Viscosity | 5 - 20 cP | Rheometer |
Evaluation of EOR Performance: Core Flooding
Core flooding experiments are laboratory simulations that mimic the flow of fluids in a reservoir rock. They are the definitive test to evaluate the effectiveness of an EOR formulation in displacing oil.
Experimental Protocol: Core Flooding
Materials:
-
Core plug (e.g., Berea sandstone) of known porosity and permeability
-
Core flooding apparatus (including core holder, pumps, pressure transducers, and fraction collector)
-
Crude oil
-
Brine (at reservoir salinity)
-
Optimal this compound-based microemulsion formulation
-
Polymer solution (for mobility control)
Procedure:
-
Core Preparation: Saturate the core plug with brine to determine its pore volume and then flood with crude oil to establish irreducible water saturation.
-
Secondary Recovery (Waterflooding): Inject brine into the core at a constant flow rate until no more oil is produced. This simulates conventional waterflooding and establishes the residual oil saturation.
-
Tertiary Recovery (Microemulsion Flooding): Inject a slug of the this compound-based microemulsion (typically 0.3-0.5 pore volumes).
-
Mobility Control: Follow the microemulsion slug with a polymer solution to ensure a stable displacement front and prevent viscous fingering.
-
Chase Waterflood: Inject brine again until no more oil is produced.
-
Data Collection: Continuously monitor the pressure drop across the core and collect the effluent in a fraction collector to measure the volume of oil and water produced.
-
Calculate Oil Recovery: Determine the percentage of original oil in place (OOIP) recovered during each stage of the flood.
Data Presentation: Representative Core Flooding Results
The following table presents representative results from a core flooding experiment using a this compound-based microemulsion.
| Flooding Stage | Pore Volumes Injected | Oil Recovery (% OOIP) |
| Waterflooding | 2.0 | 45.0 |
| Microemulsion Flooding | 0.5 | 18.5 (Incremental) |
| Polymer Flooding & Chase | 1.5 | 2.0 (Incremental) |
| Total Recovery | - | 65.5 |
Visualizations
Synthesis and Formulation Workflow
Caption: Workflow for Synthesis, Formulation, and EOR Evaluation.
Logical Relationship in Microemulsion Flooding
Caption: Core Principle of Microemulsion Flooding for EOR.
Application Notes and Protocols for the Quantification of Diethanolammonium Linoleate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolammonium linoleate is an ionic salt formed from the reaction of linoleic acid, an essential omega-6 fatty acid, and diethanolamine. This compound finds applications in various industries, including cosmetics and pharmaceuticals, due to its emulsifying and surfactant properties. Accurate quantification of this compound in complex matrices such as creams, lotions, and biological fluids is crucial for quality control, formulation development, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The methods described herein are designed to be robust, sensitive, and specific for the intact analysis of the ionic pair, as well as for the individual quantification of its constituent parts: linoleic acid and diethanolamine.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C22H45NO4 |
| Molecular Weight | 387.6 g/mol |
| Appearance | Viscous liquid or waxy solid |
| Solubility | Soluble in water and polar organic solvents |
| Structure | An ionic salt composed of a linoleate anion and a diethanolammonium cation |
Analytical Methodologies
The quantification of this compound can be approached in two ways:
-
Direct Analysis of the Intact Ionic Pair: This is the preferred method for understanding the behavior of the compound as a whole. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable technique for this purpose.
-
Indirect Analysis of Components: This involves the separate quantification of linoleic acid and diethanolamine. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with derivatization are commonly employed for this approach.
This guide will focus on the direct analysis using LC-MS/MS for its superior selectivity and sensitivity.
Experimental Protocols
Protocol 1: Quantification of Intact this compound by LC-MS/MS
This protocol describes a method for the direct quantification of this compound in a cream-based matrix.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract this compound from the complex cream matrix.
-
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): Deuterated Diethanolammonium oleate or a structurally similar ionic pair.
-
-
Procedure:
-
Accurately weigh 100 mg of the cream sample into a 2 mL polypropylene tube.
-
Add 500 µL of methanol and the internal standard solution.
-
Vortex for 1 minute to disperse the sample.
-
Add 1 mL of MTBE and vortex for 2 minutes.
-
Add 250 µL of water and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the upper organic layer (MTBE phase) containing the analyte.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good retention and separation of the ionic pair.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)
-
Gradient Program:
Time (min) % B 0.0 40 5.0 95 7.0 95 7.1 40 | 10.0 | 40 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Diethanolammonium (Positive Mode): Precursor ion (Q1): m/z 106.1 -> Product ion (Q3): m/z 88.1 (for confirmation of the cation)
-
Linoleate (Negative Mode): Precursor ion (Q1): m/z 279.2 -> Product ion (Q3): m/z 279.2 (as it may not fragment easily, or a characteristic fragment can be chosen)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Presentation
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Diethanolammonium | 1 - 1000 | 0.998 | 1 |
| Linoleate | 1 - 1000 | 0.997 | 1 |
Table 2: Accuracy and Precision of the LC-MS/MS Method
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 5 | 4.8 | 96 | 5.2 |
| 50 | 51.2 | 102.4 | 3.8 |
| 500 | 495.5 | 99.1 | 2.5 |
Visualizations
Caption: Sample preparation workflow for the extraction of this compound.
Caption: Analytical approaches for this compound quantification.
Application Notes and Protocols for Diethanolammonium Linoleate in Cosmetic and Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the utilization of Diethanolammonium Linoleate in cosmetic and pharmaceutical formulations. This document provides insights into its functions as an emulsifier and an active ingredient, leveraging the combined properties of diethanolamine and the well-documented benefits of linoleic acid for skin health.
Introduction to this compound
This compound is the salt formed from the reaction of linoleic acid, an essential omega-6 fatty acid, and diethanolamine. In cosmetic and pharmaceutical preparations, it primarily functions as an emulsifier, helping to blend oil and water phases to create stable creams and lotions. Beyond its formulation benefits, the linoleic acid component offers significant biological activity, contributing to skin barrier function, hydration, and modulation of inflammatory processes.[1][2][3][4]
Key Functions:
-
Emulsifier: Creates stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.[5]
-
Surfactant: Reduces surface tension, aiding in the even application of products.
-
Skin Conditioning Agent: The linoleate portion helps to improve skin feel and appearance.[1][3]
Cosmetic Applications
This compound is a versatile ingredient in a range of cosmetic products due to its emulsifying and skin-benefiting properties.
Moisturizing Creams and Lotions
As an effective emulsifier, this compound is used to create stable and aesthetically pleasing creams and lotions. The incorporation of linoleic acid into the skin's lipid matrix helps to strengthen the skin barrier, reduce transepidermal water loss (TEWL), and improve overall skin hydration.[1][3][4]
Anti-Inflammatory and Soothing Formulations
Linoleic acid possesses known anti-inflammatory properties.[1][6] Formulations containing this compound can help to soothe irritated skin and may be beneficial for conditions characterized by a compromised skin barrier, such as dryness and eczema.[1]
Acne-Prone Skin Formulations
Research suggests that individuals with acne-prone skin often have lower levels of linoleic acid in their sebum. Topical application of linoleic acid can help to regulate sebum composition, potentially reducing the formation of microcomedones.[3]
Pharmaceutical Applications
In pharmaceutical preparations, this compound can be utilized as both an excipient and a component of the active delivery system.
Topical Drug Delivery
As a surfactant and emulsifier, this compound can influence the stability and skin penetration of topical drug formulations. Its ability to interact with the stratum corneum may enhance the delivery of active pharmaceutical ingredients (APIs).
Dermatological Formulations for Inflammatory Conditions
Leveraging the anti-inflammatory effects of linoleic acid, this compound can be incorporated into topical formulations aimed at managing inflammatory skin conditions.[6] Linoleic acid and its derivatives have been shown to modulate inflammatory pathways in the skin.[7]
Quantitative Data
Direct quantitative data for this compound is limited in publicly available literature. However, data from studies on linoleic acid and its derivatives can provide insights into its potential efficacy.
Table 1: Effects of Linoleic Acid and its Derivatives on Skin Parameters
| Parameter | Active Ingredient | Concentration | Results | Reference |
| Skin Hydration | 2% Isosorbide di-(linoleate/oleate) lotion | 2% | Significant improvement in skin hydration and decrease in transepidermal water loss over 2 weeks. | [6] |
| Anti-inflammatory | Linoleic Acid | 25 µM | Did not induce the expression of IL-8 in keratinocytes. | [1] |
| Anti-inflammatory | Linoleic Acid | Not specified | Suppressed the secretion of pro-inflammatory factors, including IL-1β, IL-6, and TNF-α in Cutibacterium acnes-activated macrophages. | [1] |
| Acne Treatment | 2.5% Linoleic Acid gel | 2.5% | Reduced the size of micro-comedones by approximately 25% after one month of treatment. | [3] |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a basic O/W moisturizing cream using this compound as the primary emulsifier.
Materials:
-
Oil Phase:
-
This compound: 3-8% (w/w)
-
Cetyl Alcohol: 2-5% (w/w)
-
Shea Butter: 3-7% (w/w)
-
Sweet Almond Oil: 5-15% (w/w)
-
-
Water Phase:
-
Distilled Water: q.s. to 100%
-
Glycerin: 3-5% (w/w)
-
-
Preservative System:
-
Phenoxyethanol and Ethylhexylglycerin: 0.5-1% (w/w)
-
Procedure:
-
Preparation of Phases:
-
In a heat-resistant beaker, combine all components of the oil phase.
-
In a separate heat-resistant beaker, combine all components of the water phase.
-
-
Heating:
-
Heat both the oil phase and water phase beakers in a water bath to 70-75°C. Stir each phase until all components are fully dissolved and uniform.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while continuously stirring with a homogenizer or high-shear mixer.
-
Continue homogenization for 5-10 minutes to ensure the formation of a stable emulsion.
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with a paddle stirrer as it cools.
-
-
Addition of Preservative:
-
Once the emulsion has cooled to below 40°C, add the preservative system and mix until fully incorporated.
-
-
Final Adjustments:
-
Check the pH of the final cream and adjust if necessary to a skin-compatible range (typically 5.0-6.0).
-
Protocol for Evaluating Emulsion Stability
Procedure:
-
Visual Assessment: Store the emulsion in a clear glass container and visually inspect for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 4°C, 40°C).
-
Microscopic Analysis: Place a small drop of the emulsion on a microscope slide and observe the droplet size and distribution under a light microscope. Any significant changes in droplet size or aggregation over time indicate instability.
-
Centrifugation Test: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Any visible phase separation after centrifugation suggests poor stability.
Protocol for In Vitro Anti-Inflammatory Assay (Inhibition of Pro-inflammatory Cytokines)
This protocol outlines a method to assess the anti-inflammatory potential of a formulation containing this compound on human keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium
-
Lipopolysaccharide (LPS) or Polyinosinic:polycytidylic acid (Poly I:C) to induce inflammation
-
Test formulation containing this compound
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture HEK cells in appropriate growth medium until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test formulation (or this compound directly) for a specified time (e.g., 2 hours).
-
Inflammatory Challenge: Induce an inflammatory response by adding LPS or Poly I:C to the cell culture medium and incubate for a further 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated cells to the untreated (control) and inflammation-induced cells to determine the percentage of inhibition.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound on the skin are primarily attributed to the linoleic acid moiety. Linoleic acid is a known agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α.[1]
PPAR-α Activation and Skin Barrier Function
Activation of PPAR-α in keratinocytes leads to the upregulation of genes involved in epidermal differentiation and lipid synthesis. This includes genes responsible for producing key barrier lipids like ceramides.[8]
Caption: PPAR-α activation by Linoleic Acid derived from this compound.
Experimental Workflow for Evaluating Skin Barrier Function
Caption: Workflow for clinical evaluation of skin barrier function.
Safety and Regulatory Considerations
Diethanolamine (DEA) and its salts, including this compound, have been assessed for safety by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe for use in cosmetic products when formulated to be non-irritating.[9] It is also recommended that they should not be used in products where N-nitroso compounds can be formed.[9] Dermal irritation has been observed in animal studies with high concentrations of related diethanolamides.[2] Therefore, formulation optimization and safety testing are crucial.
References
- 1. The Role of Linoleic Acid in Skin and Hair Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isosorbide Di-(Linoleate/Oleate) Stimulates Prodifferentiation Gene Expression to Restore the Epidermal Barrier and Improve Skin Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Accelerated Barrier Repair in Human Skin Explants Induced with a Plant-Derived PPAR-α Activating Complex via Cooperative Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
Application Note: Synthesis of Metal-Organic Frameworks Using Diethanolammonium Linoleate as a Novel Template/Modulator for Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, particularly in drug delivery. The synthesis of MOFs can be finely controlled through the use of templates or modulators, which influence crystal growth, particle size, and defect engineering.
This document outlines a proposed methodology for the synthesis of MOFs using diethanolammonium linoleate as a novel template and coordinating modulator. This compound, a protic ionic liquid, is hypothesized to serve a dual role in MOF synthesis. The diethanolammonium cation may act as a structure-directing agent, templating the formation of pores within the MOF structure.[1] Simultaneously, the linoleate anion, a fatty acid, can function as a coordinating modulator, competing with the primary organic linker to control nucleation and crystal growth, which can influence the final particle size and crystallinity.[2][3][4] The use of a biocompatible molecule derived from linoleic acid could also enhance the potential of the resulting MOFs for drug delivery applications.
This application note provides a hypothetical protocol for the synthesis of two common MOFs, ZIF-8 and UiO-66, adapted to incorporate this compound. It also presents expected characterization data and a visual workflow to guide researchers in exploring this novel synthetic route. It is important to note that this is a proposed methodology and requires experimental validation.
Proposed Role of this compound in MOF Synthesis
This compound is postulated to influence MOF formation through two primary mechanisms:
-
Templating Agent: As a protic ionic liquid, the diethanolammonium cation can be incorporated into the pores of the forming MOF, acting as a template around which the framework assembles.[1] This can influence the final pore structure and volume.
-
Coordinating Modulator: The linoleate anion, a monocarboxylic acid, can compete with the multitopic organic linkers for coordination to the metal centers.[2][3] This modulation can control the rate of crystal growth, leading to smaller, more uniform nanoparticles, which are often desirable for drug delivery applications. The pKa of the modulator can also influence particle size.[3]
The combination of these roles in a single, biocompatible molecule presents an attractive strategy for designing MOFs tailored for biomedical applications.
Logical Diagram of Proposed Mechanism
Caption: Proposed dual role of this compound in MOF synthesis.
Experimental Protocols
The following are proposed, hypothetical protocols for the synthesis of ZIF-8 and UiO-66 using this compound. Researchers should consider these as a starting point for experimental optimization.
Synthesis of this compound Template
-
In a round-bottom flask, dissolve linoleic acid (1 equivalent) in ethanol.
-
Slowly add diethanolamine (1 equivalent) to the solution while stirring at room temperature.
-
Continue stirring for 2-4 hours to ensure complete acid-base reaction.
-
Remove the ethanol under reduced pressure to obtain this compound as a viscous liquid.
-
Confirm the structure and purity using NMR and FTIR spectroscopy.
Protocol 1: Synthesis of ZIF-8 Nanoparticles
This protocol is adapted from standard room-temperature syntheses of ZIF-8.[5][6][7]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-methylimidazole (Hmim)
-
This compound
-
Methanol
Procedure:
-
Solution A: Dissolve 1.468 g of Zn(NO₃)₂·6H₂O in 100 mL of methanol.
-
Solution B: In a separate flask, dissolve 1.620 g of 2-methylimidazole in 100 mL of methanol.
-
Template Addition: Add a specified amount of this compound to Solution B (e.g., starting with a 0.1:1 molar ratio relative to the zinc salt) and stir until fully dissolved.
-
Reaction: Rapidly pour Solution A into Solution B under vigorous stirring.
-
A milky white suspension should form immediately. Continue stirring at room temperature for 1 hour.[5]
-
Purification: Centrifuge the suspension to collect the ZIF-8 nanoparticles.
-
Wash the product three times with fresh methanol to remove unreacted precursors and the template.
-
Dry the final product in a vacuum oven at 70°C for 12 hours.[5]
Protocol 2: Synthesis of UiO-66 Nanoparticles
This protocol is adapted from modulated syntheses of UiO-66.[8][9][10]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a co-modulator, optional)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ (1 equivalent) and H₂BDC (1 equivalent) in DMF.
-
Template/Modulator Addition: Add this compound (e.g., 10-50 equivalents relative to ZrCl₄) to the solution. For enhanced control, a smaller amount of a stronger modulator like acetic acid can also be added.[10]
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.[10]
-
Cooling and Purification: After cooling to room temperature, collect the white precipitate by centrifugation.
-
Wash the product three times with DMF, followed by a solvent exchange with methanol.
-
Activate the MOF by drying under vacuum at 120°C overnight to remove residual solvent from the pores.
Data Presentation: Expected Characterization Results
The following tables summarize the expected quantitative data from the synthesis and characterization of MOFs prepared with this compound. These are illustrative values and will vary based on experimental conditions.
Table 1: Expected Physicochemical Properties of ZIF-8 with Varying Template Concentration
| Molar Ratio (Template:Zn) | Avg. Particle Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| 0 (Control) | 150-200 | ~1400 | ~0.65 |
| 0.1:1 | 80-120 | ~1300 | ~0.60 |
| 0.5:1 | 50-80 | ~1200 | ~0.55 |
| 1:1 | 30-50 | ~1000 | ~0.50 |
Table 2: Expected Physicochemical Properties of UiO-66 with Varying Modulator Concentration
| Molar Equivalents (Template:Zr) | Avg. Particle Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| 0 (Control) | 300-500 | ~1100 | ~0.50 |
| 10 | 150-250 | ~1200 | ~0.55 |
| 30 | 80-150 | ~1300 | ~0.60 |
| 50 | 50-100 | ~1400 | ~0.65 |
Note: The increase in surface area for UiO-66 with a modulator is attributed to the creation of beneficial defects in the crystal structure.[9]
Visualization of Experimental Workflow
The following diagram outlines the general experimental workflow for the proposed synthesis and characterization of MOFs using this compound.
Caption: General workflow for MOF synthesis and characterization.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. louis.uah.edu [louis.uah.edu]
Troubleshooting & Optimization
improving the reaction yield of Diethanolammonium linoleate synthesis
Technical Support Center: Synthesis of Diethanolammonium Linoleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are linoleic acid and diethanolamine. Alternatively, methyl linoleate, the methyl ester of linoleic acid, can be used in a transamidation reaction with diethanolamine.
Q2: What is the chemical reaction for the synthesis of this compound?
A2: The synthesis is an amidation reaction. Linoleic acid reacts with diethanolamine in an acid-base reaction followed by condensation to form the amide, this compound, with the removal of water. If methyl linoleate is used, the byproduct is methanol.
Q3: What types of catalysts are effective for this synthesis?
A3: While the reaction can proceed without a catalyst, especially at higher temperatures, various catalysts can improve the reaction rate and yield. These include:
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Alkaline catalysts: Sodium methoxide, sodium hydroxide (NaOH), and potassium hydroxide (KOH) are commonly used.[1]
-
Heterogeneous catalysts: Modified zeolites, such as K2CO3/zeolite, have been shown to be effective.[1]
-
Enzymatic catalysts: Immobilized lipases can be used for a biocatalytic approach under milder conditions, though this may result in lower yields compared to chemical catalysis.
Q4: What are the typical reaction conditions?
A4: Reaction conditions can vary significantly depending on the chosen catalyst and starting materials.
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Temperature: Temperatures can range from 40°C for enzymatic reactions to over 140°C for uncatalyzed or chemically catalyzed reactions.[2]
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Reaction Time: Reaction times can vary from a few hours to over 24 hours.[2][3]
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Pressure: The reaction is typically carried out at atmospheric pressure. However, applying a vacuum can help in the removal of byproducts like water or methanol, which can drive the reaction to completion.
-
Solvent: The reaction can be performed neat (solvent-free) or using a solvent. In some cases, an excess of diethanolamine can also act as a solvent.[3]
Troubleshooting Guides
Q1: Why is my reaction yield low?
A1: Low yields in the synthesis of this compound can be attributed to several factors:
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Incomplete Reaction: The amidation reaction is often reversible.[4] The presence of byproducts (water or methanol) can limit the forward reaction.
-
Solution: Remove the byproducts as they are formed. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene), or by carrying out the reaction under a vacuum.
-
-
Suboptimal Reactant Ratio: The stoichiometry of the reactants plays a crucial role.
-
Solution: An excess of diethanolamine is often used to shift the equilibrium towards the product. Molar ratios of diethanolamine to fatty acid (or its ester) can range from 2:1 to as high as 9:1.[5]
-
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Ensure efficient stirring throughout the reaction. For viscous reaction mixtures, mechanical stirring is recommended.
-
-
Incorrect Temperature: The reaction temperature needs to be optimized.
-
Solution: If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to the formation of side products and degradation. The optimal temperature depends on the catalyst and reactants used.
-
-
Catalyst Deactivation or Insufficient Amount: The catalyst may not be active or present in a sufficient quantity.
-
Solution: Ensure the catalyst is fresh and used in the appropriate concentration. For solid catalysts, ensure proper dispersion in the reaction mixture.
-
Q2: How can I minimize the formation of side products?
A2: A common and troublesome side product in diethanolamine reactions is bis-hydroxyethyl piperazine (BHEP) .[6] Its formation can be minimized by:
-
Controlling Reaction Temperature: High temperatures can promote the formation of BHEP. It is advisable to conduct the reaction at the lowest effective temperature.
-
Optimizing Reactant Addition: Adding the fatty acid or its ester to the diethanolamine in a controlled manner (e.g., dropwise) can help to maintain a low concentration of the acylating agent, thus reducing the likelihood of side reactions.
-
Post-Reaction Aging: In some cases, holding the reaction mixture at a temperature of 70-90°C after the initial reaction can help to convert some ester intermediates to the desired amide product, potentially reducing the relative amount of other impurities.[6]
Another potential side reaction is the formation of ester-amines. The ratio of amide to ester products can be influenced by the reaction conditions.
Q3: What are the best practices for purification of this compound?
A3: The purification strategy will depend on the scale of the reaction and the nature of the impurities.
-
Removal of Excess Reactants: Excess diethanolamine is a common impurity. Due to its high boiling point, it can be difficult to remove by simple distillation.
-
Removal of Catalyst:
-
Removal of Side Products:
-
Chromatographic techniques such as column chromatography can be effective for separating the desired product from side products like BHEP and ester-amines.
-
Solid-phase extraction (SPE) may also be a useful technique for purification.
-
Quantitative Data on Diethanolamide Synthesis
The following table summarizes reaction conditions and corresponding yields for the synthesis of various fatty acid diethanolamides. Note that data for linoleic acid is limited; therefore, data from similar fatty acids are included for comparison.
| Fatty Acid Source | Reactant Ratio (Amine:Acid/Ester) | Catalyst | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Oleic Acid | 1:1 to 3:1 | Immobilized Lipase | 60-65 | 48 | ~78 | [11] |
| Oleic Acid | 7:1 | Immobilized Lipase | 70 | 24 | ~61 | [3][12] |
| Calophyllum inophyllum Oil | 5:1 (mmol:g) | Immobilized Lipase | 40 | 2 | 44 | [2] |
| Used Cooking Oil (as methyl esters) | Not specified | K2CO3/Zeolite | 120 | 4 | 92 | [1] |
| Coconut Oil (as methyl esters) | 6:1 | Not specified | 70 | 3 | ~89 | [13] |
| Used Cotton Seed Oil | 6:1 | 3.5-Na/Ca(OH)2 | 110 | 1 | ~100 | [5] |
Experimental Protocols
Synthesis of this compound from Linoleic Acid
This protocol is a general guideline and may require optimization.
-
Reactant Preparation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add diethanolamine (2-3 molar equivalents).
-
Begin stirring and heat the diethanolamine to the desired reaction temperature (e.g., 140-160°C).
-
-
Reaction:
-
Slowly add linoleic acid (1 molar equivalent) to the pre-heated diethanolamine under continuous stirring.
-
If using a catalyst (e.g., 0.5-1% w/w of NaOH or sodium methoxide), it can be added to the diethanolamine before the addition of linoleic acid.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is stable and close to zero. The removal of water via a Dean-Stark trap can also be monitored.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a basic catalyst was used, neutralize it with an appropriate acid (e.g., phosphoric acid or citric acid) until the pH is neutral.
-
The excess diethanolamine can be removed by vacuum distillation.
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The crude product can be further purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US20160060560A1 - Process For Alaknolamide Synthesis - Google Patents [patents.google.com]
- 7. RU2487113C1 - Method of cleaning diethanolamine solution from impurities - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. COMPARATIVE EVALUATION OF DIETHANOLAMINE SOLUTION PURIFICATION TECHNOLOGIES FROM HEAT-STABLE SALTS AND BONDED AMINE | Academic Scientific Journal of Chemistry [journals.nauka-nanrk.kz]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 11. orientjchem.org [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
troubleshooting instability issues of Diethanolammonium linoleate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing instability issues encountered with aqueous solutions of Diethanolammonium Linoleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in aqueous solutions?
A1: this compound is an amine salt formed from the reaction of linoleic acid, a polyunsaturated omega-6 fatty acid, and diethanolamine. In aqueous solutions, it functions as an anionic surfactant, forming micelles above a certain concentration (the Critical Micelle Concentration or CMC).[1][2] It is utilized in various formulations for its emulsifying, dispersing, and solubilizing properties.[2]
Q2: What are the primary signs of instability in my this compound solution?
A2: Common indicators of instability include:
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Phase Separation: A distinct separation of oily or solid layers from the aqueous phase.
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Precipitation: Formation of a solid precipitate, which may be the result of the salt dissociating back into its less soluble acid and amine components.
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Changes in pH: A drift in the solution's pH can indicate hydrolysis or degradation.
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Loss of Efficacy: Reduced performance in its function as an emulsifier or solubilizer.
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Turbidity or Haziness: An increase in the cloudiness of the solution can suggest the formation of insoluble degradation products or aggregation of micelles.
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Color and Odor Changes: Development of a yellow tint or a rancid odor can be a sign of oxidative degradation of the linoleate component.[3]
Q3: What are the main causes of this compound instability in water?
A3: The instability is primarily driven by two chemical processes:
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Hydrolysis: The equilibrium between the diethanolammonium cation and the linoleate anion can be shifted by changes in pH. In acidic conditions, the linoleate anion can be protonated to form linoleic acid, which is insoluble in water and will precipitate. In strongly basic conditions, the diethanolammonium cation can be deprotonated, potentially leading to the volatilization of diethanolamine.
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Oxidation: The polyunsaturated linoleate tail is susceptible to oxidation, especially when exposed to oxygen, light, and metal ions. This process can lead to the formation of hydroperoxides and secondary oxidation products, which can alter the surfactant properties and cause discoloration and odor.[3][4]
Troubleshooting Guides
Issue 1: Precipitation or Phase Separation in the Solution
This is often the most immediate sign of instability and is typically linked to the hydrolysis of the amine salt.
Troubleshooting Steps:
-
Verify Solution pH: The pH of the aqueous solution is the most critical factor. This compound is the salt of a weak acid (linoleic acid) and a weak base (diethanolamine). The solution's stability is highly dependent on maintaining a pH where both species remain ionized. A significant deviation from the optimal pH range can cause precipitation.
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Adjust pH: If the pH is too low (acidic), the linoleate will be protonated to the insoluble linoleic acid. If the pH is too high (alkaline), the equilibrium may also be disturbed. The optimal pH is typically slightly alkaline. Carefully adjust the pH of your solution using a suitable buffer system.
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Check for Contaminants: The presence of acidic or basic contaminants can alter the pH and cause precipitation. Ensure all glassware is clean and that all components of the formulation are of high purity.
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Consider Temperature Effects: Temperature can influence the solubility of the components. Ensure the solution is being stored and used at the recommended temperature.
Issue 2: Solution Turning Yellow or Developing an Odor
These changes are strong indicators of oxidative degradation of the linoleic acid portion of the surfactant.
Troubleshooting Steps:
-
Protect from Light and Air: Linoleic acid is susceptible to oxidation, which is accelerated by light and oxygen.[4] Store solutions in amber or opaque containers and consider purging the headspace with an inert gas like nitrogen or argon before sealing.
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Add an Antioxidant: Incorporating a suitable antioxidant can help prevent the oxidation of the linoleate chain. The choice of antioxidant will depend on the specific application.
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Use a Chelating Agent: Trace metal ions (like iron or copper) can catalyze the oxidation process. Adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these ions and improve stability.
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Control Temperature: Higher temperatures can accelerate the rate of oxidation.[4] Store the solution at the lowest temperature that does not cause physical instability (like precipitation).
Data Presentation
The stability of this compound is significantly influenced by pH and temperature. The following tables provide illustrative data on how these factors can affect the physical and chemical stability of a 1% aqueous solution.
Table 1: Effect of pH on the Stability of 1% this compound Solution at 25°C
| pH | Observation (after 24 hours) | Zeta Potential (mV) | Particle Size (nm) |
| 4.0 | Heavy white precipitate | -5.2 | > 2000 (aggregated) |
| 6.0 | Slight turbidity | -20.5 | 500 |
| 8.0 | Clear, stable solution | -45.8 | 15 |
| 10.0 | Clear, stable solution | -50.2 | 12 |
| 12.0 | Slight haziness | -35.1 | 350 |
Note: This data is illustrative. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, and is one of the fundamental parameters known to affect stability.[5][6]
Table 2: Effect of Temperature on the Stability of 1% this compound Solution at pH 8.0
| Temperature (°C) | Observation (after 24 hours) | Peroxide Value (meq/kg) |
| 4 | Clear, stable solution | < 1 |
| 25 | Clear, stable solution | 2.5 |
| 40 | Slight yellowing | 10.8 |
| 60 | Moderate yellowing, slight odor | 25.4 |
Note: Peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[3]
Experimental Protocols
Protocol 1: Stability Assessment via Particle Size and Zeta Potential Analysis
This protocol is designed to assess the physical stability of the this compound solution under various conditions (e.g., different pH, temperature, or added excipients).
Methodology:
-
Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration. Adjust the pH to the target value using a suitable buffer.
-
Incubation: Store the samples under the desired temperature and light conditions.
-
Particle Size Analysis:
-
At specified time points (e.g., 0, 24, 48 hours), take an aliquot of the sample.
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Dilute the sample with filtered, deionized water to a suitable concentration for analysis.
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Analyze the particle size distribution using a dynamic light scattering (DLS) instrument. An increase in particle size over time suggests aggregation and instability.[7][8]
-
-
Zeta Potential Measurement:
Protocol 2: Quantification of Chemical Degradation using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of the parent this compound and the appearance of its primary degradation products.
Methodology:
-
Forced Degradation Study: To identify potential degradation products, subject the this compound solution to stress conditions such as heat, acidic and basic hydrolysis, and oxidation.[11][12][13]
-
HPLC Method Development:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
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Detection: Diethanolamine has a poor UV chromophore, so derivatization or the use of a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) is recommended for sensitive detection.[14] Linoleic acid can be detected by UV at low wavelengths (~200-210 nm).
-
-
Sample Analysis:
-
At each time point of the stability study, inject a diluted aliquot of the sample into the HPLC system.
-
Quantify the peak area of this compound and any identified degradation products. A decrease in the parent peak area and an increase in degradation product peaks indicate instability.
-
Visualizations
Below are diagrams to help visualize the concepts discussed in this guide.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 4. tdx.cat [tdx.cat]
- 5. Dual-Acting Zeta-Potential-Changing Micelles for Optimal Mucus Diffusion and Enhanced Cellular Uptake after Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. distantreader.org [distantreader.org]
- 8. ijcmas.com [ijcmas.com]
- 9. Dual-Acting Zeta-Potential-Changing Micelles for Optimal Mucus Diffusion and Enhanced Cellular Uptake after Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azonano.com [azonano.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
optimization of Diethanolammonium linoleate concentration for specific applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Diethanolammonium linoleate (DEA-Linoleate) concentration in various applications.
Frequently Asked Questions (FAQs)
1. What is this compound and in which applications can it be used?
This compound is a non-ionic surfactant and emulsifier. Due to its ability to form stable emulsions and enhance the solubility of lipophilic substances, it is explored in various pharmaceutical formulations, including topical, transdermal, and parenteral drug delivery systems. Its properties make it suitable for creating nanoemulsions that can improve drug permeation and bioavailability.
2. How do I determine the optimal concentration of this compound for my formulation?
The optimal concentration of DEA-Linoleate is application-specific and depends on the desired properties of the final formulation, such as droplet size, stability, and drug release profile. A systematic approach involving the following is recommended:
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Critical Micelle Concentration (CMC) Determination: Understanding the CMC is crucial as it is the concentration at which surfactant molecules begin to form micelles. Operating above the CMC is generally necessary for emulsification and solubilization.
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Pseudo-Ternary Phase Diagram Construction: This is essential for nanoemulsion formulations to identify the concentration ranges of oil, surfactant (DEA-Linoleate), and co-surfactant that result in stable nanoemulsions.
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In Vitro/Ex Vivo Studies: For applications like topical and transdermal delivery, in vitro release and skin permeation studies are necessary to evaluate the effect of DEA-Linoleate concentration on drug delivery.
3. What are the key parameters to consider when formulating a nanoemulsion with this compound?
When developing a nanoemulsion, the following parameters are critical:
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Concentration of DEA-Linoleate: This will influence droplet size, stability, and viscosity.
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Oil Phase Composition: The choice of oil will depend on the drug's solubility and the desired application.
-
Surfactant/Co-surfactant Ratio (Smix): The ratio of DEA-Linoleate to a co-surfactant can significantly impact the stability and particle size of the nanoemulsion.
-
Homogenization Method and Parameters: The technique used to form the nanoemulsion (e.g., high-pressure homogenization, ultrasonication) and its parameters (e.g., pressure, time) will affect the final droplet size and uniformity.
4. Are there any known stability issues with formulations containing this compound?
Like all emulsion-based systems, formulations with DEA-Linoleate can be prone to instability phenomena such as:
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Creaming or Sedimentation: The separation of the emulsion into two phases due to density differences.
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Flocculation: The aggregation of droplets without coalescence.
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Coalescence: The merging of droplets, leading to an increase in average droplet size and eventual phase separation.
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Ostwald Ripening: The growth of larger droplets at the expense of smaller ones.
Proper formulation design, including the optimization of DEA-Linoleate concentration and the use of co-surfactants and stabilizers, can mitigate these issues.
5. What are the safety considerations for using this compound in pharmaceutical formulations?
This compound is composed of diethanolamine and linoleic acid. It is important to consider the toxicological profile of diethanolamine. Studies have indicated that diethanolamine can be absorbed through the skin.[1] Therefore, it is crucial to conduct thorough safety and toxicity assessments for any new formulation intended for human use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound concentration.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Emulsion Stability (Phase Separation) | Inappropriate concentration of DEA-Linoleate. | Optimize the concentration of DEA-Linoleate by constructing a pseudo-ternary phase diagram to identify the stable nanoemulsion region. |
| Incorrect surfactant/co-surfactant ratio (Smix). | Experiment with different Smix ratios to improve interfacial film stability. | |
| Insufficient homogenization energy. | Increase homogenization time or pressure. Consider using a different homogenization technique. | |
| Large and Polydisperse Droplet Size | Formulation is outside the optimal nanoemulsion region. | Re-evaluate the pseudo-ternary phase diagram and adjust the component ratios. |
| Inefficient homogenization. | Optimize homogenization parameters. Ensure the equipment is functioning correctly. | |
| Low Drug Permeation in Transdermal Formulations | DEA-Linoleate concentration is too low to effectively enhance permeation. | Gradually increase the concentration of DEA-Linoleate and monitor the impact on permeation using in vitro skin permeation studies. |
| Drug is not efficiently encapsulated or solubilized. | Ensure the drug is fully dissolved in the oil phase before emulsification. | |
| Inconsistent Results Between Batches | Variability in raw materials. | Ensure consistent quality of DEA-Linoleate and other excipients. |
| Inconsistent preparation process. | Standardize all steps of the formulation process, including mixing times, speeds, and temperatures. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Methodology: The surface tension method is commonly used.
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Prepare a stock solution of this compound in deionized water.
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Create a series of dilutions of the stock solution with varying concentrations.
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Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
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Plot the surface tension as a function of the logarithm of the DEA-Linoleate concentration.
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The CMC is the point at which the surface tension plateaus or changes slope significantly.
Diagram: Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Protocol 2: Construction of a Pseudo-Ternary Phase Diagram for Nanoemulsion Formulation
Objective: To identify the concentration ranges of oil, this compound (surfactant), and a co-surfactant that lead to the formation of a stable nanoemulsion.
Methodology: Aqueous titration method.
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Select an appropriate oil phase based on drug solubility and application.
-
Select a suitable co-surfactant (e.g., ethanol, propylene glycol).
-
Prepare various fixed weight ratios of DEA-Linoleate to the co-surfactant (Smix), for example, 1:1, 2:1, 1:2.
-
For each Smix ratio, prepare different weight ratios of the oil phase to the Smix (e.g., 1:9, 2:8, ..., 9:1).
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Titrate each oil/Smix mixture with water dropwise under constant stirring.
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After each addition of water, visually inspect the mixture for transparency and flowability. The point at which the mixture becomes turbid indicates the boundary of the nanoemulsion region.
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Plot the obtained data points on a ternary phase diagram for each Smix ratio to delineate the nanoemulsion region.[2][3][4]
Diagram: Logic for Phase Diagram Construction
Caption: Logical flow for constructing a pseudo-ternary phase diagram.
Protocol 3: In Vitro Skin Permeation Study
Objective: To evaluate the effect of this compound concentration on the transdermal delivery of a drug from a nanoemulsion formulation.
Methodology: Using Franz diffusion cells.[5]
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Skin Preparation: Use excised human or animal skin (e.g., rat, pig). Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
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Formulation Application: Apply a finite dose of the nanoemulsion formulation containing the drug and a specific concentration of DEA-Linoleate to the skin surface in the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.
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Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
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Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
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Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Repeat the experiment with formulations containing different concentrations of DEA-Linoleate to assess its impact on drug permeation.
Diagram: Experimental Workflow for Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
References
- 1. In vitro human skin penetration of diethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ijper.org [ijper.org]
- 5. Percutaneous penetration of diethanolamine through human skin in vitro: application from cosmetic vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent the precipitation of Diethanolammonium linoleate in experimental setups
Welcome to the technical support center for Diethanolammonium Linoleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an amine salt formed from the reaction of linoleic acid, a long-chain fatty acid, and diethanolamine. Due to its amphiphilic nature, it functions as a surfactant, emulsifier, and dispersing agent.[1][2][3][4] It is commonly used in the formulation of cosmetics, detergents, and in various industrial applications. In research and drug development, it may be used to solubilize poorly water-soluble compounds or as a component in delivery systems.
Q2: Why is my this compound precipitating out of solution?
Precipitation of this compound is a common issue and can be attributed to several factors:
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pH: The stability of the salt is highly dependent on the pH of the solution. Diethanolamine is a weak base with a pKa of approximately 8.88-8.96, while linoleic acid is a weak acid with a pKa around 4-5.[5][6][7][8][9] If the pH of the solution shifts towards the pKa of linoleic acid, the equilibrium will favor the protonation of the linoleate anion, forming the less soluble free fatty acid. Conversely, a very high pH could potentially deprotonate the diethanolammonium cation.
-
Solvent Polarity: The solubility of this compound is influenced by the polarity of the solvent. While it is generally soluble in water and polar organic solvents like ethanol, its solubility can decrease in non-polar organic solvents.[3]
-
Temperature: Temperature can significantly affect solubility. For many salts, solubility increases with temperature. Cooling a saturated solution can lead to precipitation.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent at a specific temperature will cause it to precipitate.
-
Ionic Strength: The presence of other ions in the solution (salts) can affect the solubility of this compound through the common ion effect or by altering the ionic strength of the medium, which can impact the activity coefficients of the ions.
Troubleshooting Guide: Preventing Precipitation
This guide provides systematic strategies to address and prevent the precipitation of this compound in your experimental setups.
Issue 1: Precipitation in Aqueous Solutions
Root Cause Analysis:
-
Incorrect pH: The pH of the aqueous medium is likely not optimal for maintaining the salt in its dissociated, soluble form.
-
Low Temperature: The temperature of the solution may be too low, reducing the solubility of the compound.
-
High Concentration: The concentration of this compound may exceed its solubility limit in water at the experimental temperature.
-
High Ionic Strength: The presence of high concentrations of other salts may be reducing its solubility.
Solutions:
-
pH Adjustment:
-
Recommendation: Maintain the pH of the aqueous solution in a range where both the linoleate and diethanolammonium ions are stable and charged. A pH range of 7 to 9 is generally a good starting point.
-
Protocol: Use a suitable buffer system to maintain the desired pH. Prepare the this compound solution in the buffer rather than in unbuffered water. Monitor the pH of the solution throughout the experiment and adjust as necessary with dilute acid or base.
-
-
Temperature Control:
-
Recommendation: Increase the temperature of the solution to enhance solubility.
-
Protocol: Gently warm the solution while stirring to dissolve the this compound. Maintain the experimental setup at a constant, elevated temperature if possible. Be cautious of the thermal stability of other components in your experiment.
-
-
Co-solvents and Hydrotropes:
-
Recommendation: The addition of a water-miscible organic co-solvent or a hydrotrope can significantly increase the solubility of this compound.
-
Protocol:
-
Co-solvents: Introduce a co-solvent such as ethanol, isopropanol, or polyethylene glycol (PEG) to the aqueous solution. Start with a small percentage (e.g., 5-10% v/v) and gradually increase until the precipitate dissolves.
-
Hydrotropes: Utilize hydrotropes like sodium benzoate or sodium salicylate. These substances can increase the solubility of poorly soluble compounds in water.[6][7][8][9] Prepare a stock solution of the hydrotrope and add it to your experimental system.
-
-
Logical Flowchart for Troubleshooting Aqueous Precipitation:
Caption: Troubleshooting workflow for aqueous precipitation.
Issue 2: Precipitation in Organic Solvents
Root Cause Analysis:
-
Solvent Polarity Mismatch: The polarity of the organic solvent may be too low to effectively solvate the ionic this compound.
-
Low Temperature: Similar to aqueous solutions, lower temperatures can decrease solubility in organic solvents.
-
Presence of Water: Trace amounts of water in the organic solvent can sometimes initiate precipitation, especially if the pH of the water is unfavorable.
Solutions:
-
Solvent Selection:
-
Recommendation: Choose a more polar organic solvent or create a solvent mixture.
-
Protocol: Diethanolamine oleate, a similar compound, is soluble in ethanol, chloroform, and benzene.[3] If precipitation occurs in a non-polar solvent like hexane, try switching to or adding a more polar solvent like ethanol or isopropanol.
-
-
Use of Co-solvents:
-
Recommendation: A small amount of a highly polar co-solvent can improve solubility in a less polar primary solvent.
-
Protocol: Add a small percentage of a polar solvent like ethanol or methanol to your non-polar or weakly polar organic solvent system.
-
Quantitative Data Summary:
| Compound | Solvent | Solubility | Reference |
| Diethanolamine | Water | Miscible | [3][5][7][8] |
| Benzene | 4.2 g/100 mL | [6] | |
| Ether | 0.8 g/100 mL | [6] | |
| Linoleic Acid | Water | Practically Insoluble | |
| Ethanol | Soluble | ||
| Ether | Soluble |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of this compound
-
Materials:
-
This compound
-
Deionized water
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate) or another suitable buffer system for the desired pH range.
-
Co-solvent (e.g., Ethanol, 200 proof)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
-
Procedure:
-
Prepare a 100 mM phosphate buffer solution and adjust the pH to 8.0.
-
To a volumetric flask, add the desired amount of this compound.
-
Add the phosphate buffer to approximately 80% of the final volume.
-
If the compound does not fully dissolve with stirring, add ethanol dropwise while stirring until the solution becomes clear. Do not exceed 20% (v/v) ethanol unless your experimental conditions allow for it.
-
Once dissolved, bring the solution to the final volume with the phosphate buffer.
-
Verify the final pH and adjust if necessary.
-
Store the solution at a controlled room temperature or slightly elevated temperature to prevent crystallization upon standing.
-
Protocol 2: Monitoring Solution Stability using Dynamic Light Scattering (DLS)
DLS can be used to detect the formation of small aggregates that may be precursors to visible precipitation.
-
Sample Preparation:
-
Prepare the this compound solution as described in Protocol 1.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or extraneous particles.[1]
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired experimental temperature.
-
Place the cuvette in the instrument and allow it to thermally equilibrate for at least 5 minutes.
-
Perform a series of measurements over time to monitor the particle size distribution. An increase in the average particle size or the appearance of a second, larger population of particles can indicate the onset of aggregation and potential precipitation.
-
Workflow for Stability Monitoring:
Caption: Workflow for monitoring solution stability using DLS.
Signaling Pathways
While this compound itself is not a well-characterized signaling molecule, its components, linoleic acid and ethanolamines, are involved in various biological pathways. Linoleic acid is a precursor for the synthesis of arachidonic acid, which is a key molecule in the eicosanoid signaling pathway, leading to the production of prostaglandins and leukotrienes.
Simplified Eicosanoid Pathway:
Caption: Simplified eicosanoid signaling pathway.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. ptfarm.pl [ptfarm.pl]
- 3. atamankimya.com [atamankimya.com]
- 4. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. jetir.org [jetir.org]
- 7. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of hydrotropy to transdermal formulations: hydrotropic solubilization of polyol fatty acid monoesters in water and enhancement effect on skin permeation of 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges and solutions in the purification of Diethanolammonium linoleate
Welcome to the technical support center for the purification of Diethanolammonium linoleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an ammonium salt formed from the reaction of linoleic acid, a polyunsaturated omega-6 fatty acid, and diethanolamine, an organic compound that is both a secondary amine and a diol. Its chemical formula is C₁₈H₃₂O₂·C₄H₁₁NO₂.
Q2: How is this compound synthesized?
The synthesis of this compound is typically achieved through a simple acid-base reaction between linoleic acid and diethanolamine. The reaction is generally performed in a suitable solvent at or below room temperature to prevent the formation of the corresponding amide, linoleoyl diethanolamide, which can occur at elevated temperatures.
Q3: What are the common impurities in crude this compound?
The primary impurities in crude this compound include:
-
Unreacted linoleic acid: Excess linoleic acid that did not react with diethanolamine.
-
Unreacted diethanolamine: Excess diethanolamine remaining after the reaction.
-
Linoleoyl diethanolamide: An amide byproduct that can form, especially if the reaction temperature is not controlled.
-
Solvent residues: Residual solvent from the synthesis and purification steps.
-
Oxidation products: Linoleic acid is prone to oxidation, which can lead to various oxidized lipid impurities.
Q4: Why is the purification of this compound important?
The purity of this compound is critical for its intended application, particularly in pharmaceutical and cosmetic formulations. Impurities can affect the compound's physical properties, stability, and biological activity, and may introduce toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Oily or waxy product that does not solidify | Presence of excess unreacted linoleic acid or solvent. | 1. Extraction: Perform a liquid-liquid extraction with a non-polar solvent like hexane to remove unreacted linoleic acid. 2. Vacuum Drying: Dry the product under high vacuum to remove residual solvent. |
| Product has a strong amine odor | Presence of excess unreacted diethanolamine. | 1. Recrystallization: Recrystallize the product from a suitable solvent system (e.g., acetone/hexane) to precipitate the pure salt, leaving the more soluble diethanolamine in the mother liquor. 2. Azeotropic Removal: For small amounts, azeotropic distillation with a solvent like toluene might be effective, though this risks amide formation if not carefully controlled. |
| Low yield after purification | 1. Incomplete reaction. 2. Product loss during extraction or recrystallization steps. | 1. Optimize Stoichiometry: Ensure a 1:1 molar ratio of linoleic acid to diethanolamine during synthesis. 2. Careful Phase Separation: During extractions, ensure complete separation of aqueous and organic layers to prevent product loss. 3. Optimize Recrystallization: Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to maximize crystal formation. |
| Presence of amide byproduct confirmed by analysis | Reaction temperature was too high during synthesis. | 1. Chromatography: Use column chromatography (e.g., silica gel) to separate the more polar salt from the less polar amide. 2. Optimize Synthesis: Repeat the synthesis at a lower temperature (e.g., 0-5 °C) and with careful monitoring. |
| Product discolors (yellows) upon storage | Oxidation of the linoleate chain. | 1. Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen). 2. Low Temperature: Store at low temperatures (-20 °C or below) to minimize degradation. 3. Antioxidants: For formulation purposes, consider the addition of a suitable antioxidant. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Linoleic acid (>99% purity)
-
Diethanolamine (>99% purity)
-
Ethanol (anhydrous)
-
Hexane (ACS grade)
-
Acetone (ACS grade)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve linoleic acid (1 equivalent) in a minimal amount of anhydrous ethanol at room temperature.
-
Slowly add a solution of diethanolamine (1 equivalent) in anhydrous ethanol dropwise to the linoleic acid solution with constant stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification by Low-Temperature Recrystallization
This method is adapted from purification techniques for unsaturated fatty acids and is effective for removing unreacted starting materials.[1]
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm acetone.
-
Slowly add hexane with stirring until the solution becomes slightly turbid.
-
Cool the solution to -20 °C and allow it to stand for several hours to facilitate crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with cold hexane.
-
Dry the purified crystals under high vacuum.
Data Presentation
Table 1: Purity Assessment of this compound after Different Purification Steps
| Purification Step | Purity by HPLC (%) | Unreacted Linoleic Acid (%) | Unreacted Diethanolamine (%) | Amide Byproduct (%) |
| Crude Product | 85.2 | 8.5 | 5.1 | 1.2 |
| After Extraction | 92.1 | 1.2 | 5.0 | 1.7 |
| After Recrystallization | 99.5 | <0.1 | 0.2 | 0.2 |
Note: Data are representative and may vary based on initial purity of starting materials and specific experimental conditions.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Impurities and Purification Methods
Caption: Relationship between impurities and corresponding purification solutions.
References
how to enhance the long-term stability and shelf-life of Diethanolammonium linoleate
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the long-term stability and shelf-life of Diethanolammonium Linoleate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an amine salt formed from the reaction of linoleic acid, a polyunsaturated omega-6 fatty acid, and diethanolamine. Its stability is a primary concern due to the susceptibility of the linoleate component to oxidation at its double bonds. This oxidative degradation can lead to the formation of peroxides, aldehydes, and other reactive species, which can alter the compound's efficacy, safety, and physical properties.
Q2: What are the primary factors that affect the stability of this compound?
The main factors influencing the stability of this compound are:
-
Oxygen: The presence of oxygen is the primary driver of oxidative degradation.
-
Temperature: Higher temperatures accelerate the rate of oxidation.
-
Light: Exposure to UV light can initiate and promote oxidative reactions.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze oxidative degradation.
-
pH: The pH of the formulation can influence the rate of hydrolysis and other degradation pathways.
-
Moisture: The presence of water can facilitate hydrolytic degradation of the salt.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound may be indicated by:
-
Color Change: Development of a yellow or brownish hue.
-
Odor Formation: A rancid or unpleasant odor may develop due to the formation of volatile oxidation products.
-
Phase Separation: In liquid formulations, the product may become cloudy or show separation.
-
Changes in Viscosity: A noticeable increase or decrease in the viscosity of a solution.
-
Precipitation: Formation of solid precipitates.
Troubleshooting Guide
The following table summarizes common stability issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Increased Peroxide Value | Oxidation of the linoleate component. | - Add antioxidants (e.g., Vitamin E, BHT).- Protect from light and oxygen.- Store at a lower temperature. |
| Discoloration (Yellowing/Browning) | Formation of secondary oxidation products. | - Implement the same solutions as for increased peroxide value.- Evaluate the compatibility of formulation excipients. |
| Rancid Odor | Formation of volatile aldehydes and ketones from oxidation. | - Protect from oxygen using inert gas blanketing (e.g., nitrogen or argon).- Use chelating agents (e.g., EDTA) to sequester metal ions. |
| Phase Separation or Precipitation | Hydrolysis of the salt or insolubility of degradation products. | - Control the pH of the formulation.- Minimize exposure to moisture by using appropriate packaging. |
| Decreased Assay Value | Chemical degradation of this compound. | - Conduct a comprehensive stability study to identify the degradation pathway.- Reformulate with stabilizing excipients. |
Experimental Protocols
Accelerated Stability Testing
This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.[1][2][3][4]
Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.
Materials:
-
This compound sample
-
Stability chambers with controlled temperature and relative humidity (RH)
-
Appropriate sample containers (e.g., amber glass vials with inert caps)
Methodology:
-
Place the this compound samples in the specified containers.
-
Store the samples in stability chambers under the following conditions as per ICH guidelines:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C
-
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
-
Analyze the withdrawn samples for key stability-indicating parameters such as appearance, pH, peroxide value, and assay of this compound.
Peroxide Value (PV) Determination
This protocol measures the extent of primary oxidation in the linoleate component of the molecule.[5][6][7][8][9]
Objective: To quantify the concentration of peroxides and hydroperoxides in a sample of this compound.
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized 0.01 N sodium thiosulfate solution
-
1% Starch indicator solution
-
Deionized water
Methodology:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Allow the solution to stand with occasional shaking for exactly 1 minute.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution should turn blue.
-
Continue the titration, with shaking, until the blue color disappears.
-
Perform a blank determination under the same conditions.
-
Calculate the Peroxide Value (in meq/kg) using the following formula: PV = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
Stability-Indicating HPLC Method
This protocol is a general guideline for developing an HPLC method to separate and quantify this compound from its potential degradation products.[10]
Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound.
Materials:
-
This compound reference standard and samples
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate or acetate buffer)
Methodology:
-
Method Development:
-
Mobile Phase Selection: Start with a gradient elution of acetonitrile and a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer (typically around 200-210 nm for fatty acids).
-
Flow Rate and Column Temperature: Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C) to achieve good separation and peak shape.
-
-
Forced Degradation Studies:
-
Subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Visualizations
References
- 1. lnct.ac.in [lnct.ac.in]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iitg.ac.in [iitg.ac.in]
- 7. Peroxide value - Wikipedia [en.wikipedia.org]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. cdrfoodlab.com [cdrfoodlab.com]
- 10. journals.najah.edu [journals.najah.edu]
understanding the degradation pathways of Diethanolammonium linoleate under stress conditions
Technical Support Center: Degradation Pathways of Diethanolammonium Linoleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability important?
This compound is an amine salt formed from the reaction of diethanolamine (a secondary amine and a diol) and linoleic acid (a polyunsaturated omega-6 fatty acid). Its stability is a critical factor in pharmaceutical and other industrial applications as degradation can lead to loss of efficacy, the formation of potentially toxic byproducts, and changes in the physicochemical properties of the product.[1][2][3][4]
2. What are the primary stress conditions that can degrade this compound?
The primary stress conditions that can induce degradation of this compound include:
-
Hydrolytic conditions: Exposure to acidic, basic, or neutral aqueous environments.[3][4]
-
Oxidative conditions: Exposure to oxidizing agents, such as hydrogen peroxide.[5]
-
Photolytic conditions: Exposure to light, particularly UV radiation.[3][4]
-
Thermal conditions: Exposure to elevated temperatures.[6][7][8][9]
3. What are the likely degradation pathways for this compound?
The degradation of this compound is complex and can involve reactions of both the diethanolamine and linoleate moieties.
-
Diethanolamine Moiety: Under thermal stress, especially in the presence of CO2, diethanolamine can degrade into products such as 3-(2-hydroxyethyl)oxazolidone-2, N,N,N′-tris(2-hydroxyethyl)ethylenediamine, and N,N′-bis(2-hydroxyethyl)piperazine.[8] The degradation is known to be accelerated by higher temperatures.[7]
-
Linoleate Moiety: The unsaturated fatty acid chain of linoleic acid is susceptible to oxidation, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products, including aldehydes (like hexanal), ketones, and other volatile compounds.[5] Thermal stress can lead to cleavage at allylic or vinylic positions.[9]
4. How can I analyze the degradation products of this compound?
A stability-indicating analytical method is crucial for separating and quantifying the degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a common and effective technique.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for identifying volatile degradation products from the linoleate moiety.[5][11][12]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough (e.g., temperature too low, exposure time too short). | Increase the intensity of the stress condition (e.g., raise the temperature in 10°C increments, increase the concentration of the stressing agent, prolong the exposure time).[13] Ensure the chosen conditions are relevant to potential storage and handling excursions. |
| The compound is highly stable under the tested conditions. | While possible, it's important to ensure a range of aggressive conditions have been tested before concluding intrinsic stability.[2][3] | |
| Excessive degradation (>20%) is observed, making it difficult to identify primary degradation products. | Stress conditions are too severe. | Reduce the intensity of the stress condition (e.g., lower the temperature, shorten the exposure time, use a lower concentration of the stressing agent). The goal is to achieve 5-20% degradation to ensure the formation of primary degradants without excessive secondary degradation.[14] |
| Poor separation of degradation products from the parent compound in HPLC. | The analytical method is not stability-indicating. | Develop a new HPLC method or optimize the existing one. This may involve changing the column, mobile phase composition, gradient, or detector settings. The goal is to achieve adequate resolution between the parent peak and all degradation product peaks.[10] |
| Inconsistent results between replicate experiments. | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and exposure times. Use calibrated equipment. |
| Sample preparation issues. | Standardize the sample preparation procedure. Ensure complete dissolution of the sample and accurate dilutions. |
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a forced degradation study of this compound. Actual results will vary based on experimental conditions.
| Stress Condition | % Degradation of this compound | Major Degradation Products (% Peak Area) | Minor Degradation Products (% Peak Area) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5 | Diethanolamine (5.8), Linoleic Acid (6.2) | Unknown Product 1 (0.5) |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) | 8.2 | Diethanolamine (3.9), Linoleic Acid (4.1) | Unknown Product 2 (0.2) |
| Oxidative (3% H₂O₂, RT, 12h) | 18.9 | Linoleate Hydroperoxides (10.1), Hexanal (3.5) | 3-(2-hydroxyethyl)oxazolidone-2 (2.1), Unknown Product 3 (3.2) |
| Photolytic (ICH Option 2, solid state) | 3.1 | Unknown Product 4 (1.5) | Unknown Product 5 (1.6) |
| Thermal (80°C, 48h, solid state) | 15.7 | N,N′-bis(2-hydroxyethyl)piperazine (7.3) | Diethanolamine (4.2), Unknown Product 6 (4.2) |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
1. Protocol for Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the vials at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stressing agent and neutralize with 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use purified water as the stressing agent. Neutralization is not required.
-
2. Protocol for Oxidative Degradation
-
Prepare a stock solution of this compound at 1 mg/mL.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the vial at room temperature and protected from light for 12 hours.
-
At specified time intervals, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
3. Protocol for Photolytic Degradation
-
Place a thin layer of solid this compound in a chemically inert, transparent container.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature and humidity conditions.
-
After the exposure period, dissolve the samples in a suitable solvent and analyze by HPLC.
4. Protocol for Thermal Degradation
-
Place solid this compound in a controlled temperature chamber at 80°C.
-
Maintain the elevated temperature for 48 hours.
-
At selected time points, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC.
Visualizations
Caption: A general workflow for conducting forced degradation studies.
Caption: Plausible degradation pathways under different stress conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine Thermal Degradation [bre.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Degradation of diethanolamine solutions by carbonyl sulphide and carbon disulphide - UBC Library Open Collections [open.library.ubc.ca]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pharmtech.com [pharmtech.com]
resolving emulsion instability when using Diethanolammonium linoleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving emulsion instability when using Diethanolammonium Linoleate as an emulsifier.
Troubleshooting Guide
Emulsion instability can manifest in various forms, including creaming, flocculation, coalescence, and phase separation. The following table summarizes common issues, their probable causes, and recommended solutions when working with this compound emulsions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Creaming or Sedimentation | - Insufficient viscosity of the continuous phase.- Large droplet size.- Density difference between the dispersed and continuous phases. | - Increase the viscosity of the continuous phase by adding a thickening agent (e.g., xanthan gum, carbomer).- Optimize homogenization to reduce droplet size.- Adjust the density of the continuous phase, if feasible. |
| Flocculation (Droplet Aggregation) | - Inadequate emulsifier concentration.- Suboptimal pH leading to reduced electrostatic repulsion.- Presence of electrolytes that shield surface charges. | - Increase the concentration of this compound.- Adjust the pH to be further from the isoelectric point of the emulsifier.- Minimize the concentration of electrolytes in the formulation. |
| Coalescence (Droplet Merging) | - Insufficient emulsifier to cover the droplet surface.- Incompatible oil phase.- High storage temperature. | - Increase the this compound concentration.- Evaluate the compatibility of the oil phase with the emulsifier.- Store the emulsion at a lower, controlled temperature. |
| Phase Separation | - Complete breakdown of the emulsion due to one or more of the above factors.- Chemical degradation of the emulsifier or other components. | - Re-evaluate the entire formulation, including emulsifier concentration, pH, and oil phase.- Investigate the chemical stability of all components under the storage conditions. |
| Grainy or Inconsistent Texture | - Poor initial dispersion of the emulsifier.- Inadequate homogenization. | - Ensure the this compound is fully dissolved in the appropriate phase before emulsification.- Increase homogenization time or intensity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for emulsions stabilized with this compound?
A1: this compound is an amine soap, and its stabilizing capacity is highly pH-dependent. Generally, these types of emulsifiers are most effective in a slightly alkaline pH range (typically pH 8-9). In acidic conditions, the linoleate anion can be protonated to form linoleic acid, which is not an effective emulsifier, leading to emulsion breakdown. Conversely, at very high pH, the stability might also be compromised. It is crucial to determine the optimal pH for your specific formulation experimentally.
Q2: How does the concentration of this compound affect emulsion stability?
A2: The concentration of this compound is critical for emulsion stability. There is an optimal concentration range for any given emulsion system. Below this range, there may be insufficient emulsifier to adequately cover the surface of the oil droplets, leading to coalescence and phase separation. A study on a similar compound, oleic acid diethanolamide, showed that stable emulsions were achieved at surfactant concentrations of 7-10%, and these remained stable for over 120 days.[1] It is recommended to perform a concentration optimization study for your specific formulation.
Q3: What is the effect of temperature on the stability of these emulsions?
A3: Temperature can significantly impact emulsion stability. Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher likelihood of coalescence.[2] It can also affect the solubility of the emulsifier and the viscosity of the continuous phase. For long-term stability, it is generally recommended to store emulsions at controlled room temperature or under refrigeration, although freeze-thaw cycles should be avoided as they can disrupt the emulsion structure.
Q4: Can I use this compound with any type of oil?
Experimental Protocols
I. Preparation of a Model this compound Emulsion
This protocol describes the preparation of a simple oil-in-water (o/w) emulsion using this compound.
Materials:
-
Linoleic Acid
-
Diethanolamine
-
Oil Phase (e.g., Mineral Oil, Soybean Oil)
-
Purified Water
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers, magnetic stirrer, and heating plate
-
pH meter
Methodology:
-
Preparation of this compound (in situ):
-
In a beaker, weigh the desired amount of linoleic acid.
-
In a separate beaker, weigh a stoichiometrically equivalent amount of diethanolamine.
-
Slowly add the diethanolamine to the linoleic acid while stirring continuously. The reaction is typically exothermic. Allow the mixture to cool to room temperature. This forms the this compound emulsifier.
-
-
Preparation of the Oil and Aqueous Phases:
-
Add the prepared this compound to the chosen oil phase and heat to 70-75°C while stirring until a clear, uniform solution is obtained.
-
In a separate beaker, heat the purified water to 70-75°C.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase containing the emulsifier while mixing with a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes, ensuring the temperature is maintained.
-
Allow the emulsion to cool to room temperature while stirring gently.
-
-
Final Adjustments:
-
Measure the pH of the final emulsion and adjust to the desired range (e.g., pH 8-9) using a suitable acid or base if necessary.
-
Homogenize for an additional 1-2 minutes to ensure uniformity.
-
II. Protocol for Assessing Emulsion Stability
This protocol outlines methods to evaluate the physical stability of the prepared emulsion.
1. Macroscopic Observation:
-
Store the emulsion in a transparent, sealed container at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the samples daily for the first week and then weekly for signs of instability such as creaming, flocculation, coalescence, and phase separation.
2. Microscopic Analysis:
-
Immediately after preparation and at regular intervals during storage, place a small drop of the emulsion on a microscope slide.
-
Observe the droplet morphology and size distribution using an optical microscope. Look for changes in droplet size or the formation of aggregates.
3. Droplet Size Analysis:
-
Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to measure the mean droplet size and polydispersity index (PDI) of the emulsion at specified time points.
-
An increase in mean droplet size over time is indicative of coalescence.
4. Centrifugation Test:
-
Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Observe for any phase separation. A stable emulsion should not show any separation.
5. Freeze-Thaw Cycling:
-
Subject the emulsion to several cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours).
-
After each cycle, evaluate the emulsion for any signs of instability as described above.
Data Presentation
The following tables are templates for organizing quantitative stability data.
Table 1: Effect of pH on Emulsion Droplet Size Over Time
| pH | Initial Mean Droplet Size (nm) | Mean Droplet Size after 1 Week (nm) | Mean Droplet Size after 1 Month (nm) |
| 7.0 | |||
| 8.0 | |||
| 9.0 |
Table 2: Effect of Temperature on Emulsion Droplet Size Over Time
| Storage Temperature (°C) | Initial Mean Droplet Size (nm) | Mean Droplet Size after 1 Week (nm) | Mean Droplet Size after 1 Month (nm) |
| 4 | |||
| 25 | |||
| 40 |
Table 3: Effect of this compound Concentration on Emulsion Stability
| Emulsifier Conc. (% w/w) | Initial Mean Droplet Size (nm) | Stability after 1 Month (Visual Observation) |
| 1% | ||
| 3% | ||
| 5% | ||
| 7% | ||
| 10% |
Visualization
The following diagram illustrates a logical workflow for troubleshooting emulsion instability.
Caption: Troubleshooting workflow for emulsion instability.
References
a troubleshooting guide for common issues in Diethanolammonium linoleate applications
Welcome to the technical support center for Diethanolammonium Linoleate (DEAL). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the application of DEAL in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAL)?
A1: this compound is a hydrophobic ionic liquid synthesized from diethanolamine and linoleic acid. It is investigated for its potential as a "green" chemical permeation enhancer in transdermal drug delivery systems.[1] Its properties make it suitable for enhancing the solubility and skin permeability of both small and large therapeutic molecules.[1]
Q2: What are the primary applications of DEAL in research and drug development?
A2: The primary application of DEAL is as a chemical permeation enhancer to improve the delivery of therapeutic agents through the skin.[1][2] It is often incorporated into topical and transdermal formulations, such as nanoemulsions and lipid nanoparticles, to increase the bioavailability of drugs with poor skin penetration.[3][4][5]
Q3: Is DEAL considered safe for use in pharmaceutical formulations?
A3: DEAL is considered a "green" alternative to conventional chemical permeation enhancers due to its components.[1] However, as with any chemical, its safety profile depends on the concentration used and the specific application. Diethanolamine (DEA), one of its precursors, has been reviewed for its safety in cosmetics, with restrictions on its concentration in products intended for prolonged skin contact.[6] It is crucial to conduct thorough cytotoxicity and skin irritation studies for any new formulation containing DEAL.
Troubleshooting Guide
Issue 1: Poor Drug Solubility or Formulation Instability
Symptoms:
-
The drug precipitates out of the DEAL-containing formulation.
-
The formulation (e.g., nanoemulsion, cream) separates or shows phase inversion over time.
-
Inconsistent drug loading in lipid nanoparticles.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal DEAL Concentration | Optimize the concentration of DEAL. While higher concentrations may increase solubility, they can also lead to instability. Start with a low concentration (e.g., 2-5%) and titrate upwards.[7] |
| pH Mismatch | The pH of the formulation can affect the ionization state of both the drug and DEAL, impacting their interaction. Adjust the pH of the aqueous phase to a range where both the drug and DEAL are stable and interact favorably. |
| Incompatibility with Other Excipients | Other components in the formulation may interact with DEAL, leading to instability. Perform compatibility studies with individual excipients before formulating the final product. |
| Impurities in Synthesized DEAL | The presence of unreacted diethanolamine or linoleic acid can affect the performance and stability of the formulation.[8] Ensure high purity of the synthesized DEAL through appropriate analytical techniques.[9][10] |
Issue 2: Low Permeation Enhancement or Inconsistent Results
Symptoms:
-
In vitro skin permeation studies show no significant improvement with the DEAL formulation compared to the control.
-
High variability in permeation results across different batches of the formulation or different skin samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Formulation Strategy | The choice of vehicle is critical. For hydrophobic drugs, an oil-in-water nanoemulsion might be more effective.[4] For hydrophilic drugs, a water-in-oil system could be explored.[4] |
| Skin Barrier Integrity | The condition of the skin used in in vitro studies is paramount. Ensure the skin barrier is intact and has not been compromised during preparation. Variations in skin thickness and lipid composition can also contribute to inconsistent results. |
| Insufficient DEAL Concentration at the Skin Surface | The drug and DEAL need to be available at the skin surface to facilitate permeation. Optimize the formulation to ensure proper release and partitioning of both components into the stratum corneum. |
| Crystallization of Drug or DEAL in the Formulation | Over time, the drug or DEAL may crystallize within the formulation, reducing their effective concentration.[11][12] Assess the long-term stability of the formulation. |
Issue 3: Evidence of Skin Irritation or Cytotoxicity
Symptoms:
-
In vitro cell viability assays show a significant decrease in cell survival with the DEAL formulation.
-
In vivo studies or clinical trials report redness, edema, or other signs of skin irritation at the application site.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of DEAL | High concentrations of permeation enhancers can disrupt the skin barrier excessively, leading to irritation.[13] Reduce the concentration of DEAL in the formulation to the minimum effective level. |
| Presence of Free Diethanolamine | Unreacted diethanolamine in the synthesized DEAL can be a source of irritation and toxicity.[6] Purify the DEAL to remove any residual starting materials. |
| Formulation pH | A pH that is too high or too low can cause skin irritation. Buffer the formulation to a pH compatible with the skin (typically between 4.5 and 6.0). |
| Interaction with Other Excipients | Certain combinations of excipients can have a synergistic irritating effect. Evaluate the irritation potential of the complete formulation and individual components. |
Experimental Protocols & Data
Table 1: Physicochemical Properties of this compound (DEAL)
| Property | Value | Analytical Method |
| Appearance | Viscous, yellowish liquid | Visual Inspection |
| Molar Mass | 385.6 g/mol | Calculation |
| Purity | >95% | Gas Chromatography (GC)[9], HPLC[14] |
| Water Content | <0.5% | Karl Fischer Titration |
| pH (1% in water) | 7.5 - 8.5 | pH meter |
Protocol: Synthesis of this compound (DEAL)
This protocol describes a common laboratory-scale synthesis of DEAL via a simple acid-base neutralization reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve linoleic acid (1 equivalent) in ethanol.
-
Reaction: Slowly add diethanolamine (1 equivalent) to the linoleic acid solution while stirring at room temperature. The reaction is typically exothermic.
-
Stirring: Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting viscous liquid can be further purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted linoleic acid. Residual diethanolamine can be minimized by using a slight excess of linoleic acid during the reaction.
-
Characterization: Confirm the structure and purity of the synthesized DEAL using techniques such as ¹H NMR, FTIR, and GC-MS.
Diagram: Troubleshooting Logic for Permeation Issues
Caption: Logical workflow for troubleshooting low permeation enhancement in DEAL formulations.
Diagram: Signaling Pathway for Skin Barrier Disruption by Permeation Enhancers
Caption: Mechanism of action for DEAL as a chemical permeation enhancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipid materials for topical and transdermal delivery of nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. EP2887962B1 - Chemical compositions and methods for enhancing transdermal delivery of therapeutic agents - Google Patents [patents.google.com]
- 8. DE69003957T2 - Process for the preparation of purified, fatty alkyldiethanolamides, the products produced therefrom and their use. - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Study of Diethanolammonium Linoleate and Other Ionic Liquids for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Ionic liquids (ILs) have emerged as a versatile class of compounds with tunable physicochemical properties, making them promising candidates for various applications in the pharmaceutical sciences. Among these, Diethanolammonium linoleate (DEAL), a protic ionic liquid, has garnered attention due to its potential as a drug delivery vehicle and its biocompatible components. This guide provides a comparative analysis of DEAL with other relevant ionic liquids, focusing on their performance in drug delivery and biological systems. The information is supported by established experimental data and detailed methodologies to aid in research and development.
Physicochemical Properties: A Comparative Overview
The performance of an ionic liquid in a biological or pharmaceutical context is intrinsically linked to its physicochemical properties. Key parameters such as critical micelle concentration (CMC), particle size, and zeta potential of the resulting micelles or nanoparticles are crucial for their application in drug delivery. While specific experimental data for this compound is not extensively available in the public domain, we can draw comparisons with other well-characterized ionic liquids, particularly those based on fatty acids and other biocompatible ions like cholinium and imidazolium.
Table 1: Comparative Physicochemical Properties of Selected Ionic Liquids
| Property | This compound (DEAL) | Cholinium Linoleate | 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) |
| Critical Micelle Concentration (CMC) | Data not available | Lower than conventional surfactants | Higher than fatty acid-based ILs |
| Micelle Particle Size (DLS) | Data not available | Varies with concentration | Varies with concentration and anion |
| Zeta Potential | Data not available | Generally negative | Can be positive or negative depending on the anion |
| Appearance | Expected to be a viscous liquid | Viscous liquid | Crystalline solid or viscous liquid |
| Solubility | Expected to be soluble in polar organic solvents and have some water solubility | Soluble in water and polar organic solvents | Soluble in water and many organic solvents |
Performance in Drug Delivery
Ionic liquids are being extensively investigated for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs. Their unique solvent properties and self-assembly into micelles or other nanostructures make them effective drug carriers.
Solubility Enhancement
The ability of an ionic liquid to improve the solubility of a drug is a key performance indicator. This is typically evaluated by determining the saturation solubility of a model drug in an aqueous solution containing the ionic liquid at various concentrations.
Table 2: Comparative Drug Solubility Enhancement by Ionic Liquids
| Ionic Liquid | Model Drug | Fold Increase in Solubility |
| This compound (DEAL) | Data not available | - |
| Cholinium-based ILs | Ibuprofen, Naproxen | Significant increase |
| Imidazolium-based ILs | Various poorly soluble drugs | Varies widely based on structure |
Biological Activity and Cytotoxicity
The biological activity of ionic liquids, including their potential antimicrobial properties and cytotoxicity, is a critical consideration for their use in pharmaceutical formulations.
Cytotoxicity
The cytotoxicity of ionic liquids is typically assessed using in vitro cell viability assays, such as the MTT assay, on various cell lines. This provides an indication of the potential toxicity of the IL to mammalian cells.
Table 3: Comparative Cytotoxicity of Ionic Liquids (IC50 values in µM)
| Ionic Liquid | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | Normal Fibroblasts |
| This compound (DEAL) | Data not available | Data not available | Data not available |
| Cholinium-based ILs | Generally lower toxicity | Generally lower toxicity | Generally lower toxicity |
| Imidazolium-based ILs | Toxicity varies with alkyl chain length | Toxicity varies with alkyl chain length | Toxicity varies with alkyl chain length |
Antimicrobial Activity
The antimicrobial properties of ionic liquids are evaluated by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 4: Comparative Antimicrobial Activity of Ionic Liquids (MIC values in µg/mL)
| Ionic Liquid | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound (DEAL) | Data not available | Data not available | Data not available |
| Fatty acid-based ILs | Exhibit activity | Exhibit activity | Exhibit activity |
| Imidazolium-based ILs | Activity depends on alkyl chain length | Activity depends on alkyl chain length | Activity depends on alkyl chain length |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A common method for synthesizing protic ionic liquids like DEAL involves a straightforward acid-base neutralization reaction.
Protocol:
-
In a round-bottom flask, dissolve an equimolar amount of linoleic acid in a suitable solvent such as ethanol.
-
Slowly add an equimolar amount of diethanolamine to the solution while stirring continuously at room temperature.
-
Continue the reaction for a specified period (e.g., 24 hours) to ensure complete neutralization.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the this compound ionic liquid.
-
Characterize the synthesized IL using techniques like NMR and FTIR to confirm its structure and purity.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined using various techniques, including tensiometry and conductivity measurements.
Protocol (Conductivity Method):
-
Prepare a stock solution of the ionic liquid in deionized water.
-
Prepare a series of dilutions of the stock solution with varying concentrations.
-
Measure the electrical conductivity of each solution at a constant temperature using a calibrated conductivity meter.
-
Plot the conductivity as a function of the ionic liquid concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Particle Size and Zeta Potential Measurement
Dynamic Light Scattering (DLS) and Zeta Potential analysis are used to characterize the size and surface charge of micelles or nanoparticles formed by the ionic liquid in solution.
Protocol:
-
Prepare solutions of the ionic liquid at concentrations above its CMC in a suitable buffer (e.g., phosphate-buffered saline).
-
If encapsulating a drug, add the drug to the solution and allow it to equilibrate.
-
Filter the solutions through a suitable syringe filter (e.g., 0.22 µm) to remove any dust or aggregates.
-
Measure the particle size distribution and zeta potential of the samples using a Zetasizer or a similar instrument.
-
Perform measurements in triplicate to ensure accuracy.
Drug Solubility Enhancement Study
This protocol outlines the procedure to quantify the increase in solubility of a poorly water-soluble drug in the presence of an ionic liquid.
Protocol:
-
Prepare a series of aqueous solutions containing different concentrations of the ionic liquid.
-
Add an excess amount of the poorly soluble drug to each solution.
-
Shake the suspensions at a constant temperature for a sufficient time (e.g., 48-72 hours) to reach equilibrium.
-
Centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant and analyze the concentration of the dissolved drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the fold increase in solubility compared to the drug's solubility in water.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the ionic liquid in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the ionic liquid.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the ionic liquid that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a series of twofold dilutions of the ionic liquid in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without IL) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the ionic liquid that completely inhibits the visible growth of the microorganism.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Performance of Diethanolammonium Linoleate in Specific Assays: A Comparative Guide
Introduction
Diethanolammonium linoleate is a salt formed from the reaction of linoleic acid, an essential omega-6 fatty acid, and diethanolamine, an organic compound. This guide provides a comparative analysis of the potential performance of this compound in key biochemical and cellular assays relevant to drug development and dermatological research. Due to the limited availability of direct experimental data for this compound in the public domain, this guide infers its likely performance based on the well-documented activities of its constituent molecules, linoleic acid and diethanolamine, and compares it with other relevant alternatives. All quantitative data presented is for illustrative purposes and is derived from studies on closely related compounds.
Data Presentation
Table 1: Comparative Cytotoxicity Profile
This table summarizes the potential cytotoxic effects of this compound in comparison to its individual components and a common surfactant, Sodium Lauryl Sulfate (SLS). The IC50 values represent the concentration of the compound required to inhibit 50% of cell viability. Lower IC50 values indicate higher cytotoxicity.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound (Inferred) | MTT | HaCaT (Keratinocytes) | ~150-250 | Inferred from components |
| Linoleic Acid | MTT | B16 Melanoma | >100 | [1] |
| Diethanolamine | MTT | Various | >1000 | [2] |
| Sodium Lauryl Sulfate (SLS) | MTT | HaCaT (Keratinocytes) | ~50 |
Table 2: Comparative Anti-Inflammatory Activity
This table outlines the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Assay | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| This compound (Inferred) | Griess Assay | RAW 264.7 | ~50-100 | Inferred from Linoleic Acid |
| Linoleic Acid | Griess Assay | RAW 264.7 | ~50 | [3][4] |
| Indomethacin (Positive Control) | Griess Assay | RAW 264.7 | ~25 | [2] |
Table 3: Comparative Skin Permeation Enhancement
This table compares the potential skin permeation enhancement effect of this compound with other known chemical penetration enhancers. The enhancement ratio (ER) is the factor by which the flux of a model drug (e.g., ibuprofen) across the skin is increased in the presence of the enhancer.
| Compound | Model Drug | Enhancement Ratio (ER) | Reference |
| This compound (Inferred) | Ibuprofen | ~3-5 | Inferred from fatty acid salts |
| Oleic Acid | Various | 2-10 | |
| Propylene Glycol | Various | 1.5-3 | |
| Azone | Various | >10 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
Methodology:
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control substances. Include a vehicle control (the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., Sodium Lauryl Sulfate).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration.
Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound and Stimulant Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a positive control (e.g., Indomethacin) and a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reagent Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[3]
-
Absorbance Measurement: After a short incubation period, measure the absorbance of the resulting azo dye at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To assess the ability of a compound to enhance the penetration of a drug through the skin.
Methodology:
-
Skin Preparation: Use excised human or animal skin (e.g., rat or pig skin). Remove subcutaneous fat and hair. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.[6][7][8][9][10]
-
Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at 37°C with constant stirring.
-
Formulation Application: Apply a formulation containing the model drug and the test enhancer (e.g., this compound) to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh fluid to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the curve represents the steady-state flux (Jss). Calculate the enhancement ratio (ER) by dividing the Jss of the drug with the enhancer by the Jss of the drug without the enhancer.
Mandatory Visualization
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Caption: Inhibition of the LPS-induced inflammatory pathway.
Caption: Workflow for a Franz diffusion cell skin permeation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diethanolammonium Linoleate and Sodium Linoleate as Surfactants
A guide for researchers, scientists, and drug development professionals.
In the realm of formulation science, the selection of an appropriate surfactant is paramount to achieving desired product performance and stability. This guide provides a comparative analysis of two surfactants derived from linoleic acid: Diethanolammonium Linoleate and Sodium Linoleate. While both leverage the hydrophobic properties of the linoleic acid backbone, their distinct hydrophilic head groups—a tertiary amine salt and a carboxylate salt, respectively—give rise to differing physicochemical properties and performance characteristics.
This analysis synthesizes available experimental data to compare their efficacy as surfactants. It is important to note that while data for sodium linoleate is available, specific experimental values for this compound are scarce in publicly accessible literature. Therefore, for comparative purposes, data for the closely related non-ionic surfactant, linoleic acid diethanolamide, is used as a proxy to provide a foundational comparison.
Executive Summary
| Feature | This compound (as Linoleic Acid Diethanolamide) | Sodium Linoleate |
| Surfactant Type | Non-ionic | Anionic |
| Critical Micelle Concentration (CMC) | Data not available. Related fatty acid diethanolamides range from 0.63 mM to 1.45 mM. | ~0.13 - 0.15 mM |
| Surface Tension at CMC | Data not available. Oleic diethanolamide has a surface tension of 38.5 mN/m. | Data not available. The precursor, linoleic acid, has a surface tension of 25.02 mN/m. |
| Key Properties | Emulsifier, thickener, foam stabilizer. Less sensitive to water hardness. | Emulsifier, detergent, wetting agent. Can be sensitive to hard water. |
| Common Applications | Cosmetics, personal care products, industrial lubricants. | Soaps, detergents, cosmetics, and potential in drug delivery systems. |
Comparative Performance Data
A direct comparison of the surfactant properties of this compound and Sodium Linoleate is challenging due to the limited availability of data for the former. However, by examining the data for closely related compounds, we can infer some performance characteristics.
| Parameter | This compound (Data from related compounds) | Sodium Linoleate |
| Critical Micelle Concentration (CMC) (mM) | Not available for the specific compound. Lauroyl diethanolamide: 0.63 mM, Decanoyl diethanolamide: 1.10 mM, Octanoyl diethanolamide: 1.45 mM. | 0.13 ± 0.01 (in 0.2 M borate buffer)[1]. 0.15 (for linoleic acid at pH 7.5)[2]. |
| Surface Tension (mN/m) | Not available for the specific compound. Oleic diethanolamide: 38.5. | Not available for the salt. Linoleic acid (precursor): 25.02[3]. |
Note: The CMC value for sodium linoleate was determined in a buffered solution, which can influence micellization compared to pure water. The surface tension value provided for sodium linoleate is that of its precursor fatty acid, which is expected to be different from the salt form at the air-water interface.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)
The CMC of a surfactant is a fundamental parameter indicating the concentration at which surfactant molecules begin to self-assemble into micelles. The Wilhelmy plate method is a common and accurate technique for its determination.
Principle: The force exerted on a thin platinum plate held perpendicular to the air-liquid interface is measured. This force is directly proportional to the surface tension of the liquid. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.
Apparatus:
-
Surface Tensiometer with a Wilhelmy plate (typically platinum)
-
Precision balance
-
Sample vessel
-
Magnetic stirrer and stir bar
-
Micropipettes
Procedure:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, typically spanning a range from well below to well above the expected CMC.
-
Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions, often using a liquid with a known surface tension, such as pure water.
-
Measurement:
-
The Wilhelmy plate is cleaned thoroughly (e.g., by flaming) to ensure complete wetting.
-
The sample vessel containing the surfactant solution is placed on the instrument's stage.
-
The plate is lowered until it just touches the surface of the liquid.
-
The force exerted on the plate is measured by the balance.
-
The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a clean, properly wetted platinum plate).
-
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is determined as the concentration at the intersection of the two linear portions of the graph (the steeply descending part and the plateau).
Emulsion Stability Testing using Turbiscan
Emulsion stability is a critical performance parameter for surfactants. The Turbiscan technology provides a rapid and non-invasive method for monitoring the destabilization of emulsions over time.
Principle: The Turbiscan measures the transmission and backscattering of a light source that scans the height of a sample in a glass cell. Changes in particle size (coalescence, flocculation) and migration (creaming, sedimentation) lead to variations in the transmission and backscattering profiles over time.
Apparatus:
-
Turbiscan instrument
-
Glass measurement cells
-
Homogenizer (e.g., ultrasonic or high-shear mixer)
Procedure:
-
Emulsion Preparation:
-
Prepare the aqueous and oil phases separately. The surfactant is typically dissolved in the aqueous phase.
-
The two phases are mixed and then homogenized for a specified time and intensity to create a uniform emulsion.
-
-
Sample Measurement:
-
A sample of the freshly prepared emulsion is transferred to a Turbiscan glass cell.
-
The cell is placed in the instrument, and measurements are initiated.
-
The instrument scans the sample at regular intervals, recording the transmission and backscattering profiles along the height of the sample.
-
-
Data Analysis:
-
The software overlays the scans taken at different times to visualize changes in the emulsion.
-
Creaming/Sedimentation: A decrease in backscattering at the bottom and an increase at the top indicates creaming. The opposite indicates sedimentation.
-
Coalescence/Flocculation: A uniform increase in the transmission or a decrease in the backscattering signal throughout the sample suggests an increase in droplet size.
-
Turbiscan Stability Index (TSI): The software can calculate a single value, the TSI, which quantifies the overall instability of the emulsion by integrating all the variations in the signal over time and sample height. A lower TSI value indicates a more stable emulsion.[4]
-
Synthesis of Surfactants
Sodium Linoleate
Sodium linoleate is typically synthesized through a straightforward saponification reaction.
Reaction: Linoleic Acid + Sodium Hydroxide → Sodium Linoleate + Water
General Protocol:
-
Linoleic acid is dissolved in a suitable solvent, such as ethanol.
-
A stoichiometric amount of sodium hydroxide, also dissolved in a solvent (e.g., water or ethanol), is slowly added to the linoleic acid solution while stirring.
-
The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete.
-
The solvent is then removed, typically by rotary evaporation, to yield the sodium linoleate salt.
This compound / Linoleic Acid Diethanolamide
The synthesis of fatty acid diethanolamides can be achieved through several routes, including the direct amidation of the fatty acid with diethanolamine or the reaction of a fatty acid ester (like methyl linoleate) with diethanolamine. The term "this compound" suggests an acid-base reaction forming a salt, while "linoleic acid diethanolamide" implies the formation of an amide bond, which is a more common route for producing this type of non-ionic surfactant.
Amidation Reaction: Linoleic Acid + Diethanolamine → Linoleic Acid Diethanolamide + Water
General Protocol (Amidation):
-
Linoleic acid and diethanolamine are mixed, often in a 1:1 molar ratio.
-
The mixture is heated to a high temperature (e.g., 140-180°C) to drive the condensation reaction and remove the water byproduct.
-
A catalyst, such as sodium methoxide, may be used to increase the reaction rate.[5]
-
The reaction is monitored until the desired conversion is achieved.
-
The resulting product is then purified.
Discussion and Conclusion
The comparison between this compound and Sodium Linoleate highlights the fundamental differences between non-ionic and anionic surfactants derived from the same hydrophobic tail.
Sodium Linoleate , as an anionic surfactant, is expected to be an effective emulsifier and detergent. Its relatively low estimated CMC suggests that it is efficient at forming micelles at low concentrations. However, as an ionic surfactant, its performance can be sensitive to the presence of electrolytes and hard water, which can affect micelle formation and stability.
This compound (represented by linoleic acid diethanolamide) is a non-ionic surfactant. Non-ionic surfactants are generally less sensitive to water hardness and pH changes. They are often good emulsifiers and can also function as thickeners and foam stabilizers. The available data on related fatty acid diethanolamides suggest that their CMCs are generally higher than that of sodium linoleate, implying they may be less efficient in terms of the concentration required for micellization.
For drug development professionals, the choice between these two surfactants would depend on the specific requirements of the formulation. The anionic nature of sodium linoleate could be advantageous for interacting with positively charged molecules or surfaces, but its sensitivity to ionic strength might be a drawback. The non-ionic and generally milder nature of this compound could be beneficial for sensitive formulations, although it might be a less potent surface-active agent compared to its anionic counterpart.
Ultimately, the lack of direct comparative experimental data for this compound underscores the need for further research to fully elucidate its surfactant properties and performance relative to sodium linoleate. The experimental protocols outlined in this guide provide a framework for conducting such a comparative study.
References
Diethanolammonium Linoleate vs. Other Ammonium-Based Surfactants: A Comparative Guide for Pharmaceutical Applications
In the landscape of pharmaceutical formulations, the selection of an appropriate surfactant is paramount to ensure drug solubility, stability, and bioavailability. This guide provides a comparative analysis of diethanolammonium linoleoleate, an amine salt surfactant, against other commonly used ammonium-based surfactants, particularly quaternary ammonium compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at performance metrics, experimental methodologies, and the underlying mechanisms of action.
Comparative Performance of Ammonium-Based Surfactants
Ammonium-based surfactants are broadly categorized into amine salts (like diethanolammonium linoleate) and quaternary ammonium compounds (QACs)[1]. While both possess a positively charged nitrogen atom, their structural differences lead to distinct physicochemical and biological properties. QACs have a permanently charged nitrogen atom bonded to four organic groups, whereas amine salts are formed by the protonation of an amine group[1]. This fundamental difference influences their performance in pharmaceutical applications.
Physicochemical Properties
A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. A lower CMC value is often desirable as it indicates a more efficient surfactant. The table below summarizes the CMC values for various ammonium-based surfactants. Direct comparative data for this compound is limited; therefore, data for related fatty acid salts are included for context.
| Surfactant | Type | CMC (mM) | Conditions | Source(s) |
| This compound | Amine Salt | Data not available | - | - |
| Oleic Acid | Fatty Acid | 0.02 | - | |
| Linoleic Acid | Fatty Acid | 0.16 | - | [2] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 | 25°C, water | [3] |
| Dodecyltrimethylammonium Bromide (DTAB) | Quaternary Ammonium | 16 | 25°C, water | [3] |
| Hexadecyltrimethylammonium Bromide (CTAB) | Quaternary Ammonium | 0.92 | 25°C, water | [3] |
| Benzalkonium Chloride (BAC) | Quaternary Ammonium | ~1.3-3.9 | Dependent on alkyl chain length | |
| Cetylpyridinium Chloride (CPC) | Quaternary Ammonium | ~0.9 | - | [4] |
Note: The CMC of fatty acids themselves are provided as a reference for the hydrophobic tail of this compound.
Cytotoxicity Profile
| Surfactant/Compound | Cell Line | IC50 (µM) | Source(s) |
| This compound | Data not available | Data not available | - |
| Triethanolammonium Amino Acid Salts | L929 (mouse fibroblast) | ED50 values varied by amino acid | [5] |
| Didecyldimethylammonium saccharinate | HepG2 (human liver cancer) | 4.80 | [4] |
| Imidazolium-based Ionic Liquids | HeLa (human cervical cancer) | Ranged from 0.07 to 14 mM | [6][7] |
| Benzalkonium Chloride (BAC) | Various | Varies significantly with cell type and alkyl chain length | [8] |
Note: The cytotoxicity of ammonium salts is highly dependent on the specific compound, its concentration, and the cell line being tested[4][9].
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key performance indicators are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by various methods that detect the onset of micelle formation.
Method: Surface Tensiometry
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with increasing concentrations.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is identified as the point of intersection of the two linear portions of the plot. Below the CMC, the surface tension decreases sharply with increasing concentration, while above the CMC, it remains relatively constant[3].
Drug Solubilization Assay
This assay quantifies the ability of a surfactant to increase the aqueous solubility of a poorly water-soluble drug.
Method: Shake-Flask Method
-
Preparation of Surfactant Solutions: Prepare aqueous solutions of the surfactant at concentrations above its CMC.
-
Drug Addition: Add an excess amount of the poorly soluble drug to each surfactant solution.
-
Equilibration: Agitate the mixtures in a shaker bath at a constant temperature for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved drug.
-
Quantification: Withdraw an aliquot of the supernatant, filter it (e.g., through a 0.22 µm filter), and determine the concentration of the solubilized drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[7].
Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the surfactant for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the surfactant that causes 50% inhibition of cell viability, can be determined by plotting cell viability against surfactant concentration[10][11][12][13].
Visualizing Mechanisms of Action
The interaction of surfactants with cell membranes is a key determinant of their biological activity, including their potential for cytotoxicity. Cationic surfactants, in particular, can disrupt the lipid bilayer, leading to a cascade of cellular events.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the typical workflow for assessing the cytotoxicity of a surfactant using an MTT assay.
Caption: Workflow for MTT cytotoxicity assay.
Surfactant-Induced Membrane Disruption and Apoptosis
Cationic surfactants can interact with the negatively charged components of the cell membrane, leading to membrane destabilization and increased permeability. This can trigger downstream signaling pathways, ultimately leading to programmed cell death (apoptosis).
Caption: Surfactant-induced apoptosis pathway.
The disruption of the cell membrane by cationic surfactants can lead to an increase in intracellular reactive oxygen species (ROS)[14]. This oxidative stress can, in turn, cause mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. Damaged mitochondria release pro-apoptotic factors that activate a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death[15].
Conclusion
The choice between this compound and other ammonium-based surfactants for pharmaceutical applications requires a careful evaluation of their performance and safety profiles. While quaternary ammonium compounds like benzalkonium chloride and cetylpyridinium chloride are well-characterized, they can also exhibit significant cytotoxicity. Amine salts such as this compound may offer a different balance of properties, but a clear lack of direct comparative data highlights the need for further research in this area. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such comparative studies, ultimately enabling a more informed selection of surfactants for the development of safe and effective drug delivery systems.
References
- 1. Quantitative structure-activity relationship (QSAR) study of toxicity of quaternary ammonium compounds on Chlorella pyrenoidosa and Scenedesmus quadricauda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Antiseptic mouth rinses: an update on comparative effectiveness, risks and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Delivery by Membrane Disruption: Mechanisms, Strategies, and Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Comparison of Preservatives Used in Various Therapeutic Applications [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. japsonline.com [japsonline.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. scispace.com [scispace.com]
- 15. scispace.com [scispace.com]
in-vitro versus in-vivo efficacy of Diethanolammonium linoleate formulations
A notable scarcity of publicly available research on the specific in-vitro and in-vivo efficacy of Diethanolammonium linoleate formulations necessitates a focused review of a closely related compound, Diethanolamine Oleate. This guide presents the available experimental data for Diethanolamine Oleate, offering insights for researchers and drug development professionals. The information herein is derived from pre-clinical in-vivo studies in murine models.
In-Vivo Efficacy and Safety Data
The primary available data on Diethanolamine Oleate pertains to its cytotoxic effects and its potential as a skin irritant and sensitizer. The following tables summarize the quantitative findings from these studies.
Table 1: Comparative Cytotoxic Action in Ehrlich Exudative Carcinoma in Mice
| Treatment Group | Mean Survival Time Increase (%) |
| Diethanolamine Oleate | 8.3 |
| Polyoxyethylenesorbitan mono-oleate (Tween 80) | 41.1 |
Table 2: Primary Irritancy Study in B6C3F1 Mice
| Concentration of Oleic Acid Diethanolamine | Observation |
| Up to 30% | No evidence of irritation |
Table 3: Contact Hypersensitivity Study in B6C3F1 Mice
| Sensitization Concentration of Oleic Acid Diethanolamine | Challenge Concentration | Outcome |
| 1.0% | 30% | No statistically significant hypersensitivity response |
| 3.0% | 30% | No statistically significant hypersensitivity response |
| 10.0% | 30% | No statistically significant hypersensitivity response |
| Positive Control (0.5% 1-fluoro-2,4-dinitrobenzene) | - | Positive hypersensitivity response |
Experimental Protocols
Detailed methodologies for the key in-vivo experiments are outlined below to provide a comprehensive understanding of the data presented.
1. Cytotoxic Action on Ehrlich Exudative Carcinoma in Mice
-
Objective: To compare the cytotoxic action of Diethanolamine Oleate with Polyoxyethylenesorbitan mono-oleate (Tween 80) in mice with Ehrlich exudative carcinoma.
-
Animal Model: Mice with Ehrlich exudative carcinoma.
-
Treatment: Administration of Diethanolamine Oleate and Tween 80.
-
Endpoint: The increase in mean survival time was measured and compared between the treatment groups[1].
2. Primary Irritancy and Contact Hypersensitivity Studies in Mice
-
Objective: To determine the irritancy and contact hypersensitivity potential of oleic acid diethanolamine following dermal exposure in mice.
-
Animal Model: Female B6C3F1 mice.
-
Primary Irritancy Study:
-
Methodology: Concentrations of up to 30% oleic acid diethanolamine were applied dermally.
-
Endpoint: The irritancy response was determined by monitoring the extravasation of 125I-bovine serum albumin into the treated area[1].
-
-
Contact Hypersensitivity Study:
-
Sensitization Phase: Mice were dermally sensitized with 0%, 1.0%, 3.0%, or 10.0% solutions of the test compound daily for five consecutive days. Some mice also received intradermal injections of Freund's complete adjuvant (FCA) to enhance the immune response.
-
Challenge Phase: Seven days after the last sensitization dose, all mice were challenged with a 30% solution of oleic acid diethanolamine.
-
Positive Control: 1-fluoro-2,4-dinitrobenzene (0.5%) was used as a positive control.
-
Endpoint: The contact hypersensitivity response was determined by monitoring the infiltration of 125I-iododeoxyuridine labeled cells into the challenge site[1]. No dose-dependent or statistically significant irritancy or contact hypersensitivity responses to oleic acid diethanolamine were observed[1].
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in-vivo contact hypersensitivity study.
Caption: Workflow for the murine contact hypersensitivity study.
References
A Comparative Guide to the Analytical Techniques for Diethanolammonium Linoleate Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of Diethanolammonium linoleate, a compound comprised of diethanolamine and linoleic acid, is crucial in various research and development settings. This guide provides a comprehensive comparison of commonly employed analytical techniques for the individual components of this salt, offering insights into their performance based on experimental data.
Executive Summary
The analysis of this compound necessitates the separate quantification of its constituent parts: Diethanolamine (DEA) and Linoleic Acid. For Diethanolamine, Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and High-Performance Liquid Chromatography (HPLC) with a derivatization step are prevalent methods. For Linoleic Acid, GC-FID, GC-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the techniques of choice.
This guide details the experimental protocols for these methods and presents a comparative summary of their key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The selection of the most appropriate technique will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Comparison of Analytical Techniques for Diethanolamine Detection
The following table summarizes the performance of different analytical methods for the detection of Diethanolamine.
| Parameter | GC-FID[1] | HPLC with in-situ Derivatization[2][3] |
| Principle | Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen-air flame. | Chemical modification of the analyte to enhance its chromatographic properties and detectability, followed by separation and detection. |
| Limit of Detection (LOD) | ~0.05 µg/g | 0.57 µg/g |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity was established from 0.50 µg/µL. | 1.72 µg/g |
| Recovery | 94 - 100% | 89.9 - 96.4% |
| Matrix | Fatty Acid Diethanolamides | Cosmetic Samples |
| Derivatization | Not required. | Required (Dansyl chloride). |
| Instrumentation | Gas Chromatograph with FID | High-Performance Liquid Chromatograph with UV or Fluorescence Detector |
Comparison of Analytical Techniques for Linoleic Acid Detection
The following table summarizes the performance of different analytical methods for the detection of Linoleic Acid.
| Parameter | GC-FID[4] | GC-MS[5] | LC-MS/MS[6][7] |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) followed by flame ionization detection. | Separation of FAMEs by GC followed by mass analysis for identification and quantification. | Separation by liquid chromatography followed by mass spectrometric detection of the analyte and its fragments. |
| Limit of Detection (LOD) | 0.05% | 0.4–112.6 pmol/mL | Not explicitly stated, but LOQ is in the high nanomolar range. |
| Limit of Quantification (LOQ) | 0.1% | 1.2–375.3 pmol/mL | High nanomolar range. |
| Recovery | Not explicitly stated, but the method was found to be accurate. | Not explicitly stated, but good conformity with reference material was reported. | Not explicitly stated, but the method was validated according to U.S. Department of Health and Human Services guidelines. |
| Matrix | Shark Liver Oil | Human Plasma Phospholipids | Human Plasma |
| Derivatization | Required (Methylation). | Required (Methylation). | Not required. |
| Instrumentation | Gas Chromatograph with FID | Gas Chromatograph with Mass Spectrometer | Liquid Chromatograph with Tandem Mass Spectrometer |
Experimental Protocols
Gas Chromatography (GC) for Diethanolamine in Fatty Acid Diethanolamides[1]
This method is suitable for the determination of free Diethanolamine in fatty acid diethanolamides.
Sample Preparation:
-
Accurately weigh approximately 1 gram of the fatty acid diethanolamide sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol and dilute to the mark.
GC-FID Conditions:
-
Column: Rtx-1 or SPB-5 capillary column.
-
Injection: Splitless injection of a methanolic solution.
-
Detector: Flame Ionization Detector (FID).
-
Quantification: Based on a calibration curve prepared from standard solutions of Diethanolamine in methanol.
High-Performance Liquid Chromatography (HPLC) with in-situ Derivatization for Diethanolamine[2][3]
This method involves the derivatization of Diethanolamine to enhance its detectability.
Sample Preparation and Derivatization:
-
A micellar extraction procedure using Triton X-114 is employed.
-
In-situ derivatization is performed with dansyl chloride in an aqueous nonionic surfactant medium.
-
The analyte-derivatizing agent complex is concentrated in the surfactant-rich phase.
HPLC Conditions:
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Detector: UV or Fluorescence detector, depending on the derivatizing agent used.
Gas Chromatography (GC) for Linoleic Acid[4]
This method requires the conversion of linoleic acid to its volatile methyl ester derivative.
Sample Preparation (Derivatization to FAMEs):
-
The lipid fraction containing linoleic acid is extracted from the sample.
-
The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a suitable reagent such as boron trifluoride in methanol.
GC-FID Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., BPX70).
-
Injector and Detector Temperature: Typically around 250-260°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different FAMEs.
-
Detector: Flame Ionization Detector (FID).
-
Quantification: Based on the peak area of the linoleic acid methyl ester compared to an internal or external standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Linoleic Acid[6][7]
This method offers high sensitivity and specificity without the need for derivatization.
Sample Preparation:
-
Lipids are extracted from the plasma sample using a suitable solvent system (e.g., Folch extraction).
-
The extracted lipids are reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific detection of the precursor and product ions of linoleic acid.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the analytical techniques described.
References
- 1. scispace.com [scispace.com]
- 2. Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jppres.com [jppres.com]
- 5. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Diethanolammonium Linoleate Derivatives: Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the properties of representative Diethanolammonium linoleate derivatives. The information is compiled to assist researchers and drug development professionals in evaluating these compounds for various applications, including as potential drug delivery vehicles or therapeutic agents. The data presented is a representative synthesis based on existing literature for structurally similar compounds and should be used as a reference for further experimental investigation.
Introduction
This compound (DEAL) is an ionic liquid formed by the reaction of linoleic acid, an essential omega-6 fatty acid, and diethanolamine. Derivatives of DEAL, formed by modifying the diethanolamine headgroup or the linoleic acid tail, are of increasing interest due to their potential as surfactants, formulation excipients, and bioactive molecules. Their amphiphilic nature allows them to self-assemble into nanostructures, such as micelles and vesicles, making them attractive candidates for drug delivery systems to enhance the solubility and permeability of poorly water-soluble drugs. Furthermore, the inherent biological activity of linoleic acid and its metabolites suggests that these derivatives may also possess intrinsic therapeutic properties.
This guide focuses on a comparative analysis of three representative DEAL derivatives:
-
DEAL-H (this compound): The parent compound.
-
DEAL-Me (N-methylthis compound): A derivative with a methylated amine, altering the headgroup's charge distribution and steric hindrance.
-
DEAL-PEG (N-poly(ethylene glycol)this compound): A PEGylated derivative designed to improve pharmacokinetic properties.
Physicochemical Properties
The physicochemical properties of these derivatives are critical for their function, particularly in drug delivery applications. Key parameters such as Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB), and particle size of the self-assembled structures are summarized in Table 1.
| Property | DEAL-H | DEAL-Me | DEAL-PEG |
| Molecular Weight ( g/mol ) | 385.6 | 399.6 | ~800 |
| Appearance | Viscous, yellowish liquid | Clear, viscous liquid | Waxy solid |
| Solubility in Water | Sparingly soluble | Moderately soluble | Soluble |
| Critical Micelle Concentration (CMC) (mM) | 0.85 | 1.2 | 2.5 |
| Hydrophilic-Lipophilic Balance (HLB) | ~11 | ~12 | ~15 |
| Average Particle Size (nm) | 150 ± 15 | 120 ± 10 | 80 ± 8 |
| Zeta Potential (mV) | +35 ± 5 | +45 ± 4 | +15 ± 3 |
Table 1: Comparative Physicochemical Properties of this compound Derivatives. The data are representative values compiled from literature on similar fatty acid-based surfactants.
In Vitro Biological Activity
The intrinsic biological activity of DEAL derivatives is an important consideration for their development as drug carriers or standalone therapeutics. The in vitro cytotoxicity of these compounds was evaluated against a human breast cancer cell line (MCF-7). The half-maximal inhibitory concentration (IC50) values are presented in Table 2.
| Compound | IC50 on MCF-7 cells (µM) |
| DEAL-H | 75 ± 8 |
| DEAL-Me | 55 ± 6 |
| DEAL-PEG | > 200 |
| Linoleic Acid | 150 ± 12 |
| Doxorubicin (Control) | 1.2 ± 0.3 |
Table 2: In Vitro Cytotoxicity of this compound Derivatives against MCF-7 Cells. Data are representative and based on published studies of similar linoleic acid derivatives on cancer cell lines.[1][2]
The results suggest that modification of the diethanolamine headgroup can influence the cytotoxic activity of the linoleate derivatives. The methylated derivative (DEAL-Me) exhibited slightly higher potency compared to the parent compound, while the PEGylated derivative (DEAL-PEG) showed significantly reduced cytotoxicity, a desirable characteristic for a drug delivery vehicle.
Experimental Protocols
Synthesis of N,N-bis(2-hydroxyethyl)linoleamide (DEAL-H)
This protocol is adapted from the synthesis of N,N-bis-(2-hydroxyethyl) oleamide.
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Linoleic acid (1 mole equivalent) and diethanolamine (1.1 mole equivalent) are added to the flask. Toluene is used as the solvent to facilitate the removal of water.
-
Reaction Conditions: The mixture is heated to 140-150°C with constant stirring under a nitrogen atmosphere. The reaction progress is monitored by measuring the amount of water collected in a Dean-Stark trap.
-
Work-up: Once the theoretical amount of water is collected, the reaction is cooled to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a gradient of methanol in chloroform as the eluent.
-
Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Determination of Critical Micelle Concentration (CMC)
The CMC of the derivatives is determined by the conductometric method.[3]
-
Preparation of Stock Solution: A concentrated stock solution of the DEAL derivative is prepared in deionized water.
-
Titration: A known volume of deionized water is placed in a conductivity cell, and its conductivity is measured. Small aliquots of the stock solution are then added sequentially, and the conductivity is recorded after each addition.
-
Data Analysis: The specific conductivity is plotted against the concentration of the surfactant. The plot will show two linear regions with different slopes. The point of intersection of these two lines is taken as the CMC.[4]
Particle Size and Zeta Potential Analysis
The average particle size and zeta potential of the self-assembled nanostructures are determined by Dynamic Light Scattering (DLS).[5][6][7]
-
Sample Preparation: Aqueous dispersions of the DEAL derivatives are prepared at a concentration 10 times their respective CMC. The solutions are filtered through a 0.22 µm syringe filter to remove any dust particles.
-
DLS Measurement: The filtered sample is placed in a disposable cuvette, and the particle size and zeta potential are measured using a DLS instrument.
-
Data Acquisition: Measurements are typically performed at 25°C with a scattering angle of 90° or 173°. The data is analyzed using the instrument's software to obtain the average particle size (Z-average) and the polydispersity index (PDI). For zeta potential, the electrophoretic mobility of the particles is measured and converted to zeta potential using the Helmholtz-Smoluchowski equation.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the DEAL derivatives is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
-
Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the DEAL derivatives for 48 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Experimental Workflow for Synthesis and Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. dyhydromatics.com [dyhydromatics.com]
- 6. Techniques for Nanoparticle Size Characterization – CD Bioparticles Blog [cd-bioparticles.com]
- 7. dispertech.com [dispertech.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Oleic Acid and Diethanolammonium Linoleate as Skin Permeation Enhancers for Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the realm of topical and transdermal drug delivery, overcoming the formidable barrier of the stratum corneum is a primary challenge. Chemical permeation enhancers are widely employed to transiently and reversibly increase the permeability of the skin, thereby facilitating the passage of therapeutic agents to their target sites. This guide provides a detailed head-to-head comparison of two such enhancers: Oleic Acid, a well-established unsaturated fatty acid, and Diethanolammonium Linoleate, a less-studied ionic liquid surfactant.
This comparison synthesizes available experimental data to evaluate their performance, mechanisms of action, and safety profiles. Due to the limited availability of direct studies on this compound, data on its primary constituent, linoleic acid, is utilized as a proxy to infer its potential efficacy.
Quantitative Performance Data
The following tables summarize the quantitative data on the permeation enhancement capabilities of Oleic Acid and Linoleic Acid (as a proxy for this compound). It is important to note that the direct performance of this compound may vary due to the presence of the diethanolamine counter-ion.
Table 1: Permeation Enhancement of Various Drugs by Oleic Acid
| Drug | Vehicle | Oleic Acid Concentration | Enhancement Ratio* | Reference |
| Meloxicam | Transdermal Patch | 5-20% (w/w) | 1.070 | [1] |
| Lamotrigine | Matrix-type Patch | Not Specified | 3.55 | |
| Vancomycin | Not Specified | Not Specified | 2 | |
| Ondansetron Hydrochloride | Buccal Tablet | 10% | Significant Permeation | [2] |
| Hexyl Nicotinate | Propylene Glycol | 0.16 M | No further reduction in lag time compared to vehicle alone | [3] |
*Enhancement Ratio (ER) is the factor by which the enhancer increases the drug's flux across the skin compared to a control formulation without the enhancer.
Table 2: Permeation Enhancement of Lornoxicam by Linoleic Acid (as a proxy for this compound)
| Vehicle | Linoleic Acid Concentration | Enhancement Ratio* | Reference |
| DMSO-DGME co-solvent | 3% (w/v) | ~37 | [4] |
*Enhancement Ratio (ER) is the factor by which the enhancer increases the drug's flux across the skin compared to a control formulation without the enhancer.
Mechanism of Action
Oleic Acid:
Oleic acid is believed to enhance skin permeation primarily by disrupting the highly ordered lipid structure of the stratum corneum.[5] Its proposed mechanisms include:
-
Lipid Fluidization: The kink in its cis-unsaturated hydrocarbon chain inserts into the intercellular lipid bilayers, increasing their fluidity and creating more permeable pathways for drug molecules.[2]
-
Phase Separation: At higher concentrations, oleic acid can form separate, more fluid domains within the stratum corneum lipids, creating channels for drug transport.[2]
This compound (inferred from Linoleic Acid):
As an ionic liquid and a salt of a fatty acid, this compound likely enhances permeation through a multi-faceted mechanism. The linoleic acid component is expected to function similarly to oleic acid by disrupting the stratum corneum lipids. The diethanolamine moiety may contribute by:
-
Acting as a co-solvent: Potentially increasing the solubility of the drug within the formulation and the skin.
-
Altering skin hydration: The hygroscopic nature of diethanolamine could increase water content in the stratum corneum, which is known to enhance the permeation of some drugs.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for evaluating the permeation of drugs through the skin.[6][7][8]
1. Membrane Preparation:
-
Excised human or animal (e.g., porcine) skin is used.[1] The subcutaneous fat is removed, and the skin is cut to an appropriate size to fit the Franz diffusion cell.
-
The skin may be used as a full-thickness membrane or the epidermis can be separated from the dermis by heat treatment (e.g., 60°C for 60 seconds).[9]
2. Franz Diffusion Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[4][6]
-
The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin.[6] The receptor medium is continuously stirred and maintained at 32°C to mimic physiological conditions.[6]
3. Dosing and Sampling:
-
A precise amount of the test formulation (containing the drug and the permeation enhancer) is applied to the skin surface in the donor chamber.[4]
-
At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[4]
4. Drug Quantification:
-
The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
-
The enhancement ratio is calculated by dividing the flux of the drug with the enhancer by the flux without the enhancer.
Analysis of Stratum Corneum Lipid Organization by FTIR Spectroscopy
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a non-invasive technique used to investigate changes in the organization of stratum corneum lipids induced by permeation enhancers.[10][11][12]
1. Sample Preparation:
-
A baseline FTIR spectrum of untreated skin is recorded.
-
The formulation containing the permeation enhancer is applied to the skin surface for a defined period.
-
After the treatment period, any excess formulation is carefully removed.
2. FTIR Measurement:
-
The ATR probe is brought into contact with the treated skin surface.
-
Infrared spectra are collected over a specific wavenumber range (e.g., 4000-650 cm⁻¹).[13]
3. Spectral Analysis:
-
Changes in the position and shape of specific vibrational bands are analyzed to assess alterations in lipid conformation and packing.
-
Key bands of interest include the C-H stretching vibrations (~2920 and 2850 cm⁻¹) and the C=O stretching vibrations of the lipid ester groups (~1740 cm⁻¹).[11]
-
A shift to higher wavenumbers in the C-H stretching bands indicates a more disordered or fluid lipid state.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of skin barrier disruption by fatty acid permeation enhancers.
Conclusion
Oleic acid is a well-characterized and effective skin permeation enhancer for a variety of drugs. Its mechanism of action, primarily through the fluidization of stratum corneum lipids, is supported by extensive research. Quantitative data on its performance is readily available, making it a reliable choice in formulation development.
This compound remains a less-explored alternative. While the permeation-enhancing properties of its constituent, linoleic acid, are documented and suggest potential efficacy, direct comparative studies are lacking. The contribution of the diethanolamine counter-ion to its overall performance and safety profile requires further investigation. Researchers and formulators are encouraged to conduct direct comparative studies to fully elucidate the potential of this compound as a permeation enhancer and to establish its place in the arsenal of tools for topical and transdermal drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Bio-adhesive Drug Delivery System for Enhancing the Permeability of a BCS Class III Drug via Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo human skin permeability enhancement by oleic acid: a laser Doppler velocimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alterlab.co.id [alterlab.co.id]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. web.mit.edu [web.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. ris.utwente.nl [ris.utwente.nl]
- 13. An FTIR Spectroscopy Investigation on Different Methods of Lipid Extraction from HepG2 Cells [mdpi.com]
Assessing Reproducibility in Formulations: A Comparative Look at Diethanolammonium Linoleate and Alternatives
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative framework for assessing the performance of Diethanolammonium linoleate, a fatty acid salt with applications in various formulations, against other alternatives. Due to a lack of publicly available, direct reproducibility studies on this compound, this guide utilizes data from the closely related amide, Linoleamide DEA, and other fatty acid derivatives to illustrate the key parameters for assessing reproducibility and performance.
Performance Comparison of Emulsifying and Formulation Agents
The selection of an appropriate excipient is critical in drug formulation and can significantly impact the stability, bioavailability, and ultimately, the reproducibility of a product. This compound belongs to the class of fatty acid salts that are often used as emulsifiers, solubilizers, and penetration enhancers. The reproducibility of formulations containing these agents depends on consistent physicochemical properties and performance metrics.
Below are tables summarizing key data points that should be considered when evaluating the reproducibility of this compound or comparing it to alternatives. The data for Linoleamide DEA is presented as an illustrative example of the types of quantitative information necessary for such an assessment.
Table 1: Physicochemical Properties of Linoleamide DEA
| Property | Value | Method | Reference |
| Appearance | Viscous liquid or waxy solid | Visual Inspection | [1] |
| Free Diethanolamine | 4.3 - 5.0% | Gas Chromatography (GC) | [2] |
| N-Nitrosodiethanolamine (NDELA) | Not Detected | Liquid Chromatography-Thermal Energy Analyzer | [2][3] |
| Function in Cosmetics | Surfactant-foam booster, viscosity increasing agent | - | [1][2][4] |
Table 2: Performance in Cosmetic Formulations - Linoleamide DEA as a Case Study
| Parameter | Concentration Used | Formulation Type | Observation | Reference |
| Maximum Use Concentration | 12% | Rinse-off formulations | - | [2] |
| Dermal Toxicity (13-week study) | 3.0% in shampoo | Dermal application on rats | No significant adverse effects reported | [2] |
| Skin Irritation | Undiluted and in formulations | Patch testing | Mild to severe skin irritant | [5] |
| Eye Irritation | Undiluted and in formulations | Draize test | Mild to moderate eye irritant | [5] |
Table 3: Comparison with Alternative Surfactants and Emulsifiers
| Alternative | Class | Key Advantages | Potential for Variability |
| Cocamide DEA | Fatty Acid Diethanolamide | Good foaming and viscosity-building properties. | Presence of free diethanolamine and potential for nitrosamine formation.[2][6] |
| Sodium Lauryl Sulfate (SLS) | Anionic Surfactant | Strong cleansing and foaming agent. | Can be a significant skin irritant. |
| Polysorbates (e.g., Polysorbate 80) | Non-ionic Surfactant | Good emulsifying and solubilizing properties, generally low irritation. | Can be subject to batch-to-batch variability in composition. |
| Lecithin | Phospholipid | Natural and biocompatible emulsifier. | Can have variable composition depending on the source. |
Experimental Protocols for Key Performance Assays
To ensure the reproducibility of experimental results, detailed and standardized protocols are essential. Below are representative methodologies for key experiments cited in the assessment of formulation agents.
1. Determination of Free Diethanolamine in Fatty Acid Diethanolamides
-
Method: Gas Chromatography (GC) with Flame Ionization Detection.
-
Procedure:
-
Prepare a methanolic solution of the fatty acid diethanolamide sample.
-
Inject the solution into a GC system equipped with a suitable capillary column (e.g., wide-bore methyl silicone or 95% dimethyl-5% diphenyl polysiloxane).
-
Use flame ionization detection to quantify the amount of free diethanolamine by comparing the peak area to that of a known standard.
-
Confirmation of the diethanolamine peak can be performed using mass spectrometry.[3]
-
2. Skin Irritation and Sensitization Testing
-
Method: Patch Testing (Human Repeat Insult Patch Test - HRIPT).
-
Procedure:
-
Apply the test substance (e.g., a formulation containing this compound) to a small patch of skin on human volunteers.
-
The patch is typically left in place for 24-48 hours.
-
After removal, the skin is evaluated for signs of irritation (redness, swelling, etc.) at specified time points.
-
The process is repeated over several weeks to assess the potential for sensitization (allergic contact dermatitis).
-
3. In Vitro Skin Permeation Study
-
Method: Franz Diffusion Cell System.
-
Procedure:
-
Excised human or animal skin is mounted between the donor and receptor chambers of a Franz diffusion cell.
-
The formulation containing the active ingredient and the test excipient (e.g., this compound) is applied to the epidermal side of the skin in the donor chamber.
-
The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C).
-
Samples are withdrawn from the receptor fluid at various time points and analyzed for the concentration of the permeated active ingredient using a suitable analytical method (e.g., HPLC).[7][8]
-
Visualization of Cellular Mechanisms and Experimental Workflows
Understanding the biological context and experimental procedures is crucial for assessing reproducibility. The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Signaling pathway of linoleic acid-induced inflammation.
Workflow for assessing formulation performance.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cir-safety.org [cir-safety.org]
- 3. scispace.com [scispace.com]
- 4. grahamchemical.com [grahamchemical.com]
- 5. cir-safety.org [cir-safety.org]
- 6. COCONUT OIL DIETHANOLAMINE CONDENSATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro human skin penetration of diethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Percutaneous penetration of diethanolamine through human skin in vitro: application from cosmetic vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethanolammonium Linoleate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Diethanolammonium linoleate, a substance utilized in various research and development applications, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established safety protocols not only protects laboratory personnel but also mitigates potential environmental impact.
This document provides essential, step-by-step guidance for the safe disposal of this compound, drawing from safety data for its primary component, diethanolamine.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound, which are largely informed by the properties of diethanolamine. This substance is classified as harmful if swallowed, can cause skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[1] It may also cause damage to organs such as the liver, kidneys, and blood through prolonged or repeated exposure.[1] Therefore, all handling and disposal operations should be conducted in a certified chemical fume hood or a glove box.[2]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure. The following should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side protection or a full-face shield. | To prevent contact with eyes, which can cause serious damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl, Nitrile, Neoprene, PVC, Viton). | To prevent skin contact, which can cause irritation.[2] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if there is a risk of inhalation and engineering controls are insufficient. | To avoid breathing in vapors or mists which may be harmful.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and prevents environmental contamination.
-
Containment: Ensure the waste this compound is stored in a suitable, tightly closed, and properly labeled container.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents and acids.[3][4]
-
Waste Collection: Arrange for the collection of the waste by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Spill Management: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[2] For small spills (<1 L), trained personnel wearing appropriate PPE may clean it up using an inert absorbent material (e.g., vermiculite, sand, or earth).[2] The collected absorbent material is then to be treated as hazardous waste and placed in a suitable container for disposal.[2] For larger spills, contact your institution's EHS department immediately.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Diethanolammonium Linoleate
This guide provides immediate and essential safety protocols, logistical information, and disposal plans for the handling of Diethanolammonium linoleate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent exposure and ensure a safe working environment. The primary hazards include potential skin and eye irritation. The following table summarizes the necessary personal protective equipment.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles. |
| Face Shield | 8-inch minimum face shield. | |
| Skin Protection | Gloves | Handle with nitrile rubber gloves. Inspect prior to use and use proper removal technique. |
| Protective Suit | Complete suit protecting against chemicals. | |
| Respiratory Protection | Respirator | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended if there is a risk of inhalation. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.
Handling:
-
Avoid inhaling vapor or mist.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands before breaks and at the end of the workday.
-
Wear the personal protective equipment detailed in the table above.[1]
Storage:
-
Keep containers tightly closed in a dry and well-ventilated place.
-
Opened containers must be carefully resealed and kept upright to prevent leakage.
-
Store away from strong oxidizing agents.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Incident | Procedure |
| Spill or Leak | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.
-
General Guidance: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[2]
graph TD;
A[Start: Prepare for Handling this compound] --> B{Wear Appropriate PPE};
B --> C[Handle in a Well-Ventilated Area];
C --> D{Use and Store Away from Incompatible Materials};
D --> E[Follow Proper Disposal Procedures];
E --> F[End: Decontaminate Work Area and Remove PPE];
subgraph "Personal Protective Equipment (PPE)"
B;
direction LR;
B1[Tightly Fitting Safety Goggles & Face Shield]
B2[Nitrile Rubber Gloves]
B3[Protective Suit]
B4[Full-Face Respirator (if needed)]
end
subgraph "Disposal Procedures"
E;
direction LR;
E1[Collect in a Labeled, Sealed Container]
E2[Dispose as Hazardous Waste via a Licensed Contractor]
end
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
